JTT-553
Description
Properties
CAS No. |
701232-94-2 |
|---|---|
Molecular Formula |
C25H27F3N4O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[6-[4-amino-7,7-dimethyl-2-(trifluoromethyl)pyrimido[4,5-b][1,4]oxazin-6-yl]spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-yl]acetic acid |
InChI |
InChI=1S/C25H27F3N4O3/c1-23(2)19(30-18-20(29)31-22(25(26,27)28)32-21(18)35-23)15-3-4-16-14(12-15)7-10-24(16)8-5-13(6-9-24)11-17(33)34/h3-4,12-13H,5-11H2,1-2H3,(H,33,34)(H2,29,31,32) |
InChI Key |
YFJNLPDVCDNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C |
Synonyms |
(5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid (trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid monobenzenesulfonate JTT-553 |
Origin of Product |
United States |
Foundational & Exploratory
JTT-553: A Technical Guide to a Novel Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-553 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco, this compound was investigated as a potential therapeutic agent for obesity and related metabolic disorders. Although its clinical development was discontinued in Phase I, the preclinical data for this compound provide valuable insights into the pharmacological effects of DGAT1 inhibition. This technical guide offers an in-depth overview of this compound, including its mechanism of action, chemical properties, preclinical efficacy, and the signaling pathways it modulates. All quantitative data from key studies are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further investigation.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, playing a significant role in dietary fat absorption and energy storage. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
This compound is a novel, potent, and selective inhibitor of DGAT1. Its investigation has provided a deeper understanding of the physiological roles of DGAT1 and the potential therapeutic benefits and challenges of its inhibition.
Chemical and Pharmacological Properties
This compound is a complex heterocyclic molecule with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2,3-dihydrosipro(cyclohexane-1,1-inden)-4-yl)acetic acid. Its chemical and pharmacological properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H27F3N4O3 |
| Molecular Weight | 488.5 g/mol |
| Mechanism of Action | Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) |
| IC50 (Human DGAT1) | 2.38 nM[1] |
| Selectivity | No significant inhibitory activity against human DGAT2 and ACAT1 (IC50 > 10 µM)[1] |
| Developer | Japan Tobacco |
| Development Status | Discontinued in Phase I clinical trials for obesity |
Preclinical Efficacy
Preclinical studies in rodent models of obesity and type 2 diabetes have demonstrated the potential of this compound to improve metabolic parameters.
Effects on Body Weight and Food Intake in a Genetic Model of Type 2 Diabetes
In a study using KK-Ay mice, a model of genetic type 2 diabetes, repeated oral administration of this compound for 5 weeks resulted in significant reductions in body weight gain and cumulative food consumption, particularly in mice fed a high-fat diet.
| Parameter | 3.1% Fat Diet Control | 35% Fat Diet Control | This compound (3 mg/kg/day) in 35% Fat Diet |
| Initial Body Weight (g) | ~40 g | ~40 g | ~40 g |
| Final Body Weight (g) | ~45 g | ~52 g | ~47 g |
| Body Weight Gain (g) | ~5 g | ~12 g | ~7 g |
| Cumulative Food Consumption (g) | ~200 g | ~200 g | ~175 g |
Data adapted from a 5-week study in KK-Ay mice.
Effects on Glucose and Lipid Metabolism in a Genetic Model of Type 2 Diabetes
In the same study with KK-Ay mice, this compound administration led to improvements in several key metabolic markers in non-fasting conditions.
| Parameter | 35% Fat Diet Control | This compound (3 mg/kg/day) in 35% Fat Diet |
| Plasma Glucose (mg/dL) | ~400 | ~250 |
| Plasma Insulin (ng/mL) | ~15 | ~8 |
| Plasma NEFA (mEq/L) | ~1.2 | ~0.8 |
| Plasma Total Cholesterol (mg/dL) | ~200 | ~150 |
| Liver Triglycerides (mg/g) | ~40 | ~20 |
Data adapted from a 5-week study in KK-Ay mice (non-fasting state).
Signaling Pathways
The therapeutic effects of this compound are mediated through its influence on key metabolic signaling pathways.
DGAT1 Inhibition and Triglyceride Synthesis
This compound directly inhibits DGAT1, blocking the final and committed step in triglyceride synthesis. This leads to a reduction in the production and storage of triglycerides in tissues like the small intestine and adipose tissue.
DGAT1 Inhibition and Incretin Secretion
By inhibiting triglyceride synthesis in the small intestine, this compound leads to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen. These lipids then travel to the distal small intestine, where they stimulate enteroendocrine L-cells to secrete incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play a role in regulating appetite and glucose homeostasis.
DGAT1 Inhibition and Protein Kinase C (PKC) Activation
The inhibition of DGAT1 can lead to an accumulation of its substrate, diacylglycerol (DAG), in the enterocytes of the small intestine. DAG is a known activator of Protein Kinase C (PKC). The activation of PKC in the small intestine has been linked to an increase in plasma transaminase levels, a potential side effect observed with DGAT1 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on standard methodologies in preclinical research.
Diet-Induced Obesity (DIO) Rat Model
Objective: To induce an obese phenotype in rats for testing the anti-obesity effects of this compound.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats, typically 6-8 weeks old.
-
Housing: Housed individually or in small groups in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle).
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., ~10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) ad libitum. A common HFD composition is 45-60% of total calories from fat, often from sources like lard or vegetable shortening.
-
-
Duration: Rats are typically maintained on the HFD for 8-12 weeks to develop a stable obese phenotype, characterized by significantly higher body weight and body fat percentage compared to the control group.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).
This compound Administration (Oral Gavage)
Objective: To administer a precise dose of this compound orally to experimental animals.
Methodology:
-
Preparation of Dosing Solution: this compound is suspended in a suitable vehicle, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose. The concentration is calculated to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg body weight).
-
Animal Handling: The rat is gently restrained to immobilize its head and torso.
-
Gavage Procedure:
-
A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the dosing solution.
-
The needle is carefully inserted into the esophagus via the mouth.
-
The solution is slowly administered into the stomach.
-
-
Post-Administration Monitoring: The animal is observed for any signs of distress immediately after the procedure.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose metabolism.
Methodology:
-
Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma Triglycerides
Objective: To quantify the levels of triglycerides in the plasma of experimental animals.
Methodology:
-
Blood Collection: Blood is collected from the animals, typically via cardiac puncture or from a major vein, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Triglyceride Assay:
-
Commercially available colorimetric or enzymatic assay kits are commonly used.
-
The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product.
-
-
Quantification: The absorbance or fluorescence is measured using a microplate reader, and the triglyceride concentration is determined by comparison to a standard curve.
Conclusion
This compound is a well-characterized DGAT1 inhibitor that has demonstrated significant efficacy in preclinical models of obesity and type 2 diabetes. Its ability to reduce body weight, improve glucose metabolism, and modulate lipid profiles underscores the therapeutic potential of targeting DGAT1. The detailed understanding of its mechanism of action, including its effects on incretin secretion and potential for PKC activation, provides a valuable framework for the development of future DGAT1 inhibitors with improved efficacy and safety profiles. While the clinical development of this compound was halted, the knowledge gained from its investigation continues to inform and guide research in the field of metabolic diseases.
References
- 1. Potential mechanism of enhanced postprandial glucagon-like peptide-1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
JTT-553: A Technical Overview of a Novel DGAT1 Inhibitor for Obesity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: JTT-553 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco, this compound was investigated as a potential therapeutic agent for the treatment of obesity. The compound showed promise in preclinical studies by effectively reducing lipid absorption and body weight in animal models. Despite its promising preclinical profile, the clinical development of this compound was discontinued in June 2008 after the completion of Phase I trials. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available data.
Core Compound Details
| Property | Value |
| Chemical Name | (TRANS-5-(4-AMINO-7,7-DIMETHYL-2-TRIFLUOROMETHYL-7H-PYRIMIDO(4,5-B)(1,4)OXAZIN-6-YL)-2,3- DIHYDROSPIRO(CYCLOHEXANE-1,1-INDEN)-4-YL)ACETIC ACID |
| Molecular Formula | C25H27F3N4O3 |
| Molecular Weight | 488.5 g/mol |
| Mechanism of Action | Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor |
| Originator | Japan Tobacco |
| Highest Development Phase | Phase I (Discontinued) |
| Indication | Obesity |
Mechanism of Action: DGAT1 Inhibition
This compound exerts its pharmacological effect by inhibiting the enzyme DGAT1. DGAT1 is a key enzyme in the synthesis of triglycerides, catalyzing the final step where a fatty acyl-CoA is added to a diacylglycerol (DAG) molecule. This process is particularly important in the enterocytes of the small intestine for the absorption of dietary fats and in adipocytes for the storage of triglycerides.
By inhibiting DGAT1, this compound is expected to reduce the synthesis and subsequent absorption of dietary triglycerides, leading to a decrease in postprandial hyperlipidemia. In adipose tissue, the inhibition of DGAT1 would limit the storage of excess fatty acids as triglycerides, potentially leading to reduced adiposity and improved insulin sensitivity.
Preclinical Development
The preclinical development of this compound involved in vitro enzyme inhibition assays and in vivo studies in animal models of obesity and type 2 diabetes.
In Vitro Efficacy
This compound was identified as a highly potent and selective inhibitor of DGAT1.
| Parameter | Value |
| IC50 for human DGAT1 | 2.38 nM |
| IC50 for human DGAT2 | >10 µM |
| IC50 for human ACAT1 | >10 µM |
ACAT1: Acyl-CoA: cholesterol acyltransferase 1
Experimental Protocol: DGAT1 Inhibition Assay (General)
A typical in vitro DGAT1 inhibition assay involves the following steps:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT1.
-
Substrates: Radiolabeled or fluorescently tagged diacylglycerol and acyl-CoA are used as substrates.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (this compound) are incubated together.
-
Detection: The formation of triglycerides is quantified by measuring the incorporation of the labeled substrate into the triglyceride fraction, typically separated by thin-layer chromatography or detected by fluorescence.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of DGAT1 activity (IC50) is calculated from the dose-response curve.
In Vivo Efficacy in Animal Models
This compound was evaluated in diet-induced obesity (DIO) and genetically diabetic (KK-Ay) mouse models.
Diet-Induced Obesity (DIO) Mice
| Parameter | Vehicle Control | This compound |
| Body Weight Gain (g) | Data not available | Reduced |
| Fat Weight (g) | Data not available | Reduced |
| Plasma Insulin (non-fasting) | Data not available | Decreased |
| Plasma NEFA (non-fasting) | Data not available | Decreased |
| Plasma Total Cholesterol (non-fasting) | Data not available | Decreased |
| Liver Triglycerides (non-fasting) | Data not available | Decreased |
| Glucose Intolerance | Data not available | Improved |
KK-Ay Mice (Genetic Model of Type 2 Diabetes)
| Parameter | Vehicle Control | This compound |
| Body Weight Gain (g) | Data not available | Reduced |
| Fat Weight (g) | Data not available | Reduced |
| Plasma Glucose (non-fasting) | Data not available | Decreased |
| Plasma NEFA (non-fasting) | Data not available | Decreased |
| Plasma Total Cholesterol (non-fasting) | Data not available | Decreased |
| Liver Triglycerides (non-fasting) | Data not available | Decreased |
| Plasma Glucose (fasting) | Data not available | Decreased |
| Plasma Insulin (fasting) | Data not available | Decreased |
| Plasma Total Cholesterol (fasting) | Data not available | Decreased |
| Adipose Tissue TNF-α mRNA | Data not available | Decreased |
| Adipose Tissue GLUT4 mRNA | Data not available | Increased |
NEFA: Non-esterified fatty acids; TNF-α: Tumor necrosis factor-alpha; GLUT4: Glucose transporter type 4.
Experimental Protocols (General)
-
Animal Models:
-
Diet-Induced Obesity (DIO): Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
KK-Ay Mice: These mice carry the yellow obese gene (Ay) and spontaneously develop obesity, hyperglycemia, and insulin resistance.
-
-
Drug Administration: this compound or vehicle is administered orally, typically once daily, for a specified period.
-
Metabolic Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Plasma Parameters: Blood samples are collected at specified times (fasting or non-fasting) for the measurement of glucose, insulin, triglycerides, cholesterol, and NEFA using standard enzymatic or immunoassay kits.
-
Glucose Tolerance Test (GTT): After a period of fasting, a glucose bolus is administered intraperitoneally or orally, and blood glucose levels are measured at various time points to assess glucose disposal.
-
-
Gene Expression Analysis: Adipose tissue is collected at the end of the study, and total RNA is extracted. The mRNA levels of target genes (e.g., TNF-α, GLUT4) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
Clinical Development
This compound entered Phase I clinical trials for the treatment of obesity in August 2007. However, Japan Tobacco discontinued the development of this compound in June 2008.
Phase I Clinical Trials
Detailed results from the Phase I clinical trials of this compound are not publicly available. Typically, Phase I trials for obesity drugs are conducted in healthy volunteers and/or obese individuals to assess:
-
Safety and Tolerability: To determine the maximum tolerated dose (MTD) and identify any adverse events.
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, including parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Pharmacodynamics (PD): To evaluate the effect of the drug on its target, which for this compound would likely involve measuring postprandial triglyceride levels after a high-fat meal.
The reasons for the discontinuation of this compound's development have not been publicly disclosed.
Conclusion
This compound was a potent and selective DGAT1 inhibitor that demonstrated promising anti-obesity effects in preclinical animal models. Its ability to reduce body weight, improve glucose metabolism, and modulate lipid profiles highlighted the therapeutic potential of DGAT1 inhibition. However, the discontinuation of its clinical development after Phase I trials suggests that it may have encountered challenges related to safety, tolerability, or pharmacokinetic properties in humans. Despite its own developmental fate, the story of this compound contributes to the broader understanding of DGAT1 as a therapeutic target for metabolic diseases.
JTT-553: A Deep Dive into its Role in Triglyceride Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTT-553 is a novel and selective inhibitor of Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. Preclinical studies have demonstrated its potential as a therapeutic agent for metabolic disorders characterized by hyperlipidemia and obesity. By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of triglycerides, leading to a significant decrease in plasma triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: DGAT1
Triglycerides are the main constituents of body fat in humans and other animals, and they play a crucial role in energy metabolism. The synthesis of triglycerides is a multi-step process, with the final and committed step being the esterification of diacylglycerol with a fatty acyl-CoA, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT) enzymes. There are two major isoforms of DGAT: DGAT1 and DGAT2. DGAT1 is highly expressed in the small intestine and adipose tissue and is primarily involved in the absorption of dietary fats and the storage of triglycerides.
This compound is a potent and selective small molecule inhibitor of DGAT1. Its mechanism of action centers on blocking the catalytic activity of this enzyme, thereby interfering with triglyceride synthesis. This targeted inhibition has been shown to have profound effects on lipid metabolism, making this compound a promising candidate for the treatment of dyslipidemia and related metabolic diseases.
Mechanism of Action: Inhibition of Triglyceride Synthesis
This compound exerts its therapeutic effects by directly inhibiting the DGAT1 enzyme, which is located in the endoplasmic reticulum. This inhibition disrupts the final step of the triglyceride synthesis pathway, leading to a reduction in the production of triglycerides.
Signaling Pathway of DGAT1-mediated Triglyceride Synthesis and its Inhibition by this compound
The following diagram illustrates the key steps in triglyceride synthesis and the point of intervention for this compound.
Impact on VLDL Assembly and Secretion
The inhibition of triglyceride synthesis by this compound has a direct impact on the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. VLDL particles are the primary carriers of triglycerides from the liver to peripheral tissues. Studies on DGAT1 inhibition have shown that while it may not completely halt the secretion of apolipoprotein B (apoB), the main protein component of VLDL, it significantly reduces the size of the secreted VLDL particles due to the limited availability of triglycerides for lipidation.[1][2] This leads to the secretion of smaller, lipid-poor VLDL particles, which are more readily cleared from circulation, contributing to the overall reduction in plasma triglyceride levels.
Preclinical Efficacy of this compound
The lipid-lowering effects of this compound have been evaluated in preclinical studies using animal models of obesity and type 2 diabetes. The data consistently demonstrate a significant reduction in key lipid parameters.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a key study investigating the effects of this compound in diet-induced obese (DIO) mice and genetically obese KK-Ay mice.
Table 1: Effect of this compound on Plasma Biochemical Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Control (Vehicle) | This compound (0.1% w/w in diet) | % Change |
| Non-fasting | |||
| Triglycerides (mg/dL) | 103.4 ± 10.9 | 65.8 ± 6.2 | ↓ 36.4% |
| Total Cholesterol (mg/dL) | 185.3 ± 9.7 | 148.5 ± 7.5 | ↓ 19.9% |
| Non-esterified Fatty Acids (mEq/L) | 1.25 ± 0.08 | 0.98 ± 0.06 | ↓ 21.6% |
| Insulin (ng/mL) | 5.6 ± 0.8 | 2.9 ± 0.4 | ↓ 48.2% |
| Fasting | |||
| Glucose (mg/dL) | 175.2 ± 5.4 | 163.8 ± 4.9 | ↓ 6.5% |
| Insulin (ng/mL) | 1.9 ± 0.3 | 1.1 ± 0.2* | ↓ 42.1% |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Plasma and Liver Lipids in KK-Ay Mice
| Parameter | Control (Vehicle) | This compound (0.1% w/w in diet) | % Change |
| Non-fasting | |||
| Triglycerides (mg/dL) | 245.7 ± 25.1 | 158.9 ± 18.3 | ↓ 35.3% |
| Total Cholesterol (mg/dL) | 210.6 ± 11.4 | 175.4 ± 9.8 | ↓ 16.7% |
| Non-esterified Fatty Acids (mEq/L) | 1.48 ± 0.11 | 1.15 ± 0.09 | ↓ 22.3% |
| Fasting | |||
| Glucose (mg/dL) | 489.5 ± 28.7 | 398.7 ± 25.1 | ↓ 18.5% |
| Insulin (ng/mL) | 12.8 ± 1.9 | 7.9 ± 1.2 | ↓ 38.3% |
| Liver | |||
| Liver Triglycerides (mg/g tissue) | 45.8 ± 5.1 | 31.2 ± 3.9 | ↓ 31.9% |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Models and Treatment
-
Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance. This compound was administered as a food admixture at a concentration of 0.1% (w/w) for a specified duration (e.g., 4 weeks).
-
KK-Ay Mice: Male KK-Ay mice, a model of genetic obesity and type 2 diabetes, were used. This compound was administered as a food admixture at a concentration of 0.1% (w/w) for a specified duration (e.g., 5 weeks).
-
Control Groups: In all studies, a control group of animals received the same diet without the addition of this compound (vehicle).
Measurement of Plasma and Liver Lipids
-
Blood Collection: Blood samples were collected from the tail vein or via cardiac puncture at the end of the treatment period. For fasting measurements, food was withdrawn for a specified period (e.g., 16 hours) before blood collection.
-
Plasma Preparation: Blood was collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Lipid Analysis: Plasma concentrations of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) were measured using commercially available enzymatic assay kits.
-
Liver Lipid Extraction: A portion of the liver was homogenized, and total lipids were extracted using a standard method, such as the Folch method (chloroform:methanol extraction). The extracted lipids were then quantified for triglyceride content using enzymatic assays.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for preclinical studies evaluating the efficacy of this compound.
Logical Relationship: DGAT1 Inhibition to Reduced Plasma Triglycerides
The therapeutic effect of this compound is a direct consequence of its targeted mechanism of action. The logical flow from enzyme inhibition to the observed physiological outcome is outlined below.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound for the treatment of hyperlipidemia. A search for "this compound" in clinical trial registries did not yield any relevant results. It is important to note that a clinical trial for a compound named "MS-553" was found; however, this appears to be an unrelated molecule being investigated for a different therapeutic indication. Another compound, "JTT-705," has been investigated in clinical trials but is distinct from this compound. Therefore, the clinical development of this compound for metabolic disorders remains to be publicly initiated or disclosed.
Conclusion
This compound, as a selective DGAT1 inhibitor, presents a targeted and effective mechanism for reducing triglyceride synthesis. Preclinical data strongly support its potential in lowering plasma triglycerides and improving other metabolic parameters in models of obesity and type 2 diabetes. The detailed understanding of its mechanism of action, coupled with the quantitative evidence of its efficacy, positions this compound as a compelling candidate for further investigation and development as a therapeutic agent for hyperlipidemia and related metabolic disorders. Future research, including clinical trials, will be crucial to ascertain its safety and efficacy in human populations.
References
The Biological Activity of JTT-553: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis. Preclinical studies have demonstrated its potential in ameliorating metabolic disorders by reducing lipid absorption and improving glucose metabolism. This document provides a technical guide to the biological activity of this compound, summarizing key quantitative data, outlining probable experimental methodologies, and visualizing the relevant biological pathways. Development of this compound was discontinued during Phase I clinical trials for obesity.
Core Mechanism of Action: DGAT-1 Inhibition
This compound exerts its biological effects through the specific inhibition of DGAT-1, a microsomal enzyme that catalyzes the esterification of diacylglycerol to form triglycerides. This action is highly selective, with significantly less activity against DGAT-2 and Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).
Quantitative Inhibition Data
| Target Enzyme | Species | IC50 Value | Reference |
| DGAT-1 | Human | 2.38 nM | |
| DGAT-2 | Human | >10 µM | |
| ACAT1 | Human | >10 µM |
In Vivo Efficacy: Preclinical Animal Models
Studies in rodent models of diet-induced obesity (DIO) and type 2 diabetes have demonstrated the therapeutic potential of this compound in a variety of metabolic parameters.
Effects on Lipid Profile in Sprague-Dawley (SD) Rats
Oral administration of this compound has been shown to suppress the elevation of plasma triglycerides and chylomicrons following an olive oil challenge in SD rats.
Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats
In DIO rats, this compound reduced daily food intake and subsequently led to a decrease in body weight gain.
Metabolic Improvements in DIO and Genetic T2DM Mice
Repeated administration of this compound in DIO and KK-Ay (a genetic model of type 2 diabetes) mice resulted in a range of beneficial effects on glucose and lipid metabolism.
| Parameter | Effect |
| Body Weight Gain | Reduced |
| Fat Weight | Reduced |
| Plasma Insulin (non-fasting) | Decreased |
| Plasma NEFA (non-fasting) | Decreased |
| Plasma Total Cholesterol (non-fasting) | Decreased |
| Liver Triglycerides (non-fasting) | Decreased |
| Insulin-dependent Glucose Uptake in Adipose Tissue | Improved |
| Glucose Intolerance | Improved |
| Parameter | Effect |
| Plasma Glucose (non-fasting) | Decreased |
| Plasma NEFA (non-fasting) | Decreased |
| Plasma Total Cholesterol (non-fasting) | Decreased |
| Liver Triglycerides (non-fasting) | Decreased |
| Plasma Glucose (fasting) | Decreased |
| Plasma Insulin (fasting) | Decreased |
| Plasma Total Cholesterol (fasting) | Decreased |
| Adipose Tissue TNF-α mRNA | Decreased |
| Adipose Tissue GLUT4 mRNA | Increased |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DGAT-1 Inhibition
The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis and the subsequent impact of its inhibition by this compound.
Caption: Inhibition of DGAT-1 by this compound blocks the final step in triglyceride synthesis.
Experimental Workflow: In Vivo Study in DIO Mice
This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a diet-induced obesity mouse model.
Caption: Workflow for assessing this compound's effects in diet-induced obese mice.
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized examples based on standard practices in the field. The specific protocols for this compound studies may have varied.
In Vitro DGAT-1 Inhibition Assay (Cell-Free)
-
Preparation of Microsomes: Human intestinal microsomes are prepared and protein concentration is determined.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, and BSA.
-
Substrate Preparation: Diacylglycerol and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) are prepared in an appropriate solvent.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Microsomes, reaction buffer, and this compound (or vehicle) are pre-incubated.
-
The reaction is initiated by the addition of the diacylglycerol and labeled fatty acyl-CoA substrates.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a quenching solution.
-
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Compound Administration:
-
Vehicle: A suitable vehicle (e.g., 0.5% methylcellulose) is used to suspend this compound.
-
Route of Administration: Oral gavage is a common route for preclinical efficacy studies.
-
Dosing Regimen: Animals are dosed once or twice daily for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Body weight and food intake are measured regularly (e.g., daily or weekly).
-
Fasting and/or non-fasting blood samples are collected at baseline and at the end of the study for biochemical analysis.
-
-
Biochemical Analysis:
-
Plasma triglycerides, total cholesterol, HDL-C, LDL-C, and non-esterified fatty acids (NEFA) are measured using commercially available enzymatic kits.
-
Plasma glucose and insulin levels are determined to assess glucose metabolism and insulin sensitivity (e.g., via an oral glucose tolerance test).
-
-
Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected, weighed, and may be used for histological analysis or measurement of tissue lipid content.
Conclusion
This compound is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated efficacy in preclinical models of obesity and type 2 diabetes. Its mechanism of action, centered on the inhibition of triglyceride synthesis, leads to reduced lipid absorption and storage, and improvements in glucose homeostasis. While its clinical development was halted, the data generated from preclinical studies provide valuable insights into the therapeutic potential of DGAT-1 inhibition for metabolic diseases. The information presented in this technical guide serves as a comprehensive resource for researchers in the field of metabolic drug discovery.
JTT-553: A Technical Guide to Target Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco Inc., this compound was investigated as a potential therapeutic agent for obesity and type 2 diabetes.[1] Its primary pharmacological action is the inhibition of dietary fat absorption in the small intestine.[2] This document provides a comprehensive overview of the target selectivity profile of this compound, detailed experimental methodologies for its characterization, and an exploration of the signaling pathways modulated by its activity. Although this compound's clinical development was discontinued for undisclosed reasons after Phase I trials, its profile as a selective DGAT1 inhibitor remains of significant interest for researchers in metabolic diseases.[1]
Target Selectivity Profile
This compound demonstrates high potency and selectivity for Diacylglycerol O-acyltransferase 1 (DGAT1). The available data indicates that this compound has negligible activity against other related acyltransferases at concentrations significantly higher than its DGAT1 inhibitory concentration.
Quantitative Analysis of Target Inhibition
The inhibitory activity of this compound has been quantified against several key enzymes involved in lipid metabolism. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50).
| Target Enzyme | Species | IC50 | Notes |
| DGAT1 | Human | 2.38 nM | Potent inhibition of the primary target. |
| DGAT1 | Rat | Comparable to human | Specific IC50 not provided, but activity is similar. |
| DGAT1 | Mouse | Comparable to human | Specific IC50 not provided, but activity is similar. |
| DGAT2 | Human | >10 µM | Demonstrates high selectivity over the DGAT2 isoform. |
| ACAT1 | Human | >10 µM | No significant inhibition of Acyl-CoA: cholesterol acyltransferase 1. |
Table 1: Inhibitory activity of this compound against various acyltransferases.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the target selectivity and mechanism of action of DGAT1 inhibitors like this compound.
In Vitro DGAT1 Inhibition Assay (Radiochemical Method)
This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled substrate into triglycerides.
Materials:
-
Microsomal preparations from cells or tissues expressing DGAT1 (e.g., human intestinal microsomes).
-
[¹⁴C]-labeled oleoyl-CoA (Substrate).
-
1,2-Dioleoyl-sn-glycerol (Diacylglycerol substrate).
-
This compound or other test compounds.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein, and 1,2-dioleoyl-sn-glycerol.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).
-
Extract the lipids, with the newly synthesized [¹⁴C]-triglycerides, using an organic solvent.
-
Quantify the amount of radiolabeled triglycerides using liquid scintillation counting.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Signaling Pathways Modulated by this compound
The inhibition of DGAT1 by this compound in the enterocytes of the small intestine leads to a cascade of downstream cellular events. The primary consequence is the suppression of triglyceride re-synthesis, leading to an accumulation of fatty acids and diacylglycerol within the cell. This accumulation triggers several signaling pathways.
Endoplasmic Reticulum (ER) Stress and Inflammatory Pathways
The buildup of lipid intermediates can induce endoplasmic reticulum stress, activating the unfolded protein response (UPR). This, in turn, can trigger inflammatory signaling cascades.
References
JTT-553: A Technical Guide to a Novel DGAT-1 Inhibitor in Obesity and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco Inc., this compound has been investigated for its therapeutic potential in metabolic disorders, specifically obesity and type 2 diabetes.[3] Preclinical studies have demonstrated its efficacy in reducing body weight, improving glucose metabolism, and favorably modulating lipid profiles in various animal models.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal preclinical studies, and illustrating its mechanism of action through signaling pathway diagrams. Although this compound showed promise in early-stage research, its clinical development for obesity was discontinued after Phase I trials.[3]
Core Mechanism of Action: DGAT-1 Inhibition
This compound exerts its effects by selectively inhibiting the DGAT-1 enzyme, which is highly expressed in the small intestine.[2] DGAT-1 catalyzes the esterification of diacylglycerol to form triglycerides. By blocking this enzyme, this compound reduces the absorption of dietary fats and the subsequent formation of chylomicrons, the primary carriers of dietary triglycerides in the blood.[2] This leads to a decrease in plasma triglyceride levels. Furthermore, the inhibition of DGAT-1 in the intestine is thought to stimulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to promote satiety and improve glucose homeostasis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in animal models of obesity and diabetes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Reference |
| IC50 (DGAT-1 inhibition) | 2.38 nM | Human | [1] |
| IC50 (DGAT-2 inhibition) | >10 µM | Human | [1] |
| IC50 (ACAT-1 inhibition) | >10 µM | Human | [1] |
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Conditions | Reference |
| Body Weight Gain | This compound | Reduced | Repeated administration | [1] |
| Fat Weight | This compound | Reduced | Repeated administration | [1] |
| Plasma Insulin | This compound | Decreased | Non-fasting | [1] |
| Plasma NEFA | This compound | Decreased | Non-fasting | [1] |
| Plasma Total Cholesterol | This compound | Decreased | Non-fasting | [1] |
| Liver Triglycerides | This compound | Decreased | Non-fasting | [1] |
| Glucose Intolerance | This compound | Improved | - | [1] |
| Insulin-dependent Glucose Uptake in Adipose Tissue | This compound | Improved | - | [1] |
Table 3: Effects of this compound in Genetically Diabetic (KK-Ay) Mice
| Parameter | Treatment Group | Result | Conditions | Reference |
| Body Weight Gain | This compound | Reduced | Repeated administration | [1] |
| Fat Weight | This compound | Reduced | Repeated administration | [1] |
| Plasma Glucose | This compound | Decreased | Non-fasting & Fasting | [1] |
| Plasma NEFA | This compound | Decreased | Non-fasting | [1] |
| Plasma Total Cholesterol | This compound | Decreased | Non-fasting & Fasting | [1] |
| Liver Triglycerides | This compound | Decreased | Non-fasting | [1] |
| Plasma Insulin | This compound | Decreased | Fasting | [1] |
| Adipose Tissue TNF-α mRNA | This compound | Decreased | - | [1] |
| Adipose Tissue GLUT4 mRNA | This compound | Increased | - | [1] |
Table 4: Effects of this compound in Sprague-Dawley (SD) Rats
| Parameter | Treatment Group | Result | Conditions | Reference |
| Plasma Triglyceride Levels | This compound | Suppressed | After olive oil loading | [1] |
| Chylomicron Triglyceride Levels | This compound | Suppressed | After olive oil loading | [1] |
| Daily Food Intake | This compound | Reduced | Diet-induced obesity model | [1] |
| Body Weight Gain | This compound | Reduced | Diet-induced obesity model | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been fully published. However, based on the available information and standard laboratory procedures, the following methodologies are representative of the key experiments conducted.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used for DIO studies as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity. Control animals are maintained on a standard chow diet.
-
This compound Administration: this compound is administered orally, likely via gavage or mixed in the diet, at specified doses for a defined treatment period.
-
Outcome Measures: Body weight, food intake, and various metabolic parameters (plasma glucose, insulin, lipids) are measured at baseline and throughout the study. At the end of the treatment period, tissues such as liver and adipose tissue are collected for further analysis.
Genetically Diabetic (KK-Ay) Mouse Model
-
Animal Strain: KK-Ay mice are a model of genetic obesity, hyperinsulinemia, and hyperglycemia.
-
Housing and Diet: Mice are housed under standard conditions and fed a standard chow diet.
-
This compound Administration: Similar to the DIO model, this compound is administered orally for a specified duration.
-
Outcome Measures: Key parameters monitored include body weight, food intake, plasma glucose, insulin, and lipid levels. Adipose tissue may be collected to analyze gene expression of inflammatory markers (e.g., TNF-α) and glucose transporters (e.g., GLUT4).
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for a period of 6-8 hours prior to the test.
-
Glucose Administration: A baseline blood glucose measurement is taken from the tail vein. Subsequently, a bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma Parameters
-
Blood Collection: Blood samples are collected from mice, typically via tail vein or cardiac puncture at the end of the study. Plasma is separated by centrifugation.
-
Analysis: Commercially available ELISA kits are used to measure plasma concentrations of insulin. Enzymatic colorimetric assays are typically used for the quantification of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA).
Adipose Tissue Gene Expression Analysis
-
Tissue Harvesting: Adipose tissue is carefully dissected, weighed, and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Extraction: Total RNA is extracted from the adipose tissue using a suitable kit, often involving a combination of homogenization and column-based purification.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes, such as TNF-α and GLUT4, are quantified by qPCR using specific primers and probes. Gene expression is typically normalized to a housekeeping gene.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action in the Intestine
Caption: this compound inhibits DGAT-1 in enterocytes, reducing triglyceride synthesis and fat absorption.
Diagram 2: Experimental Workflow for a DIO Mouse Study
Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.
Diagram 3: Downstream Effects of DGAT-1 Inhibition
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney harvesting and metabolite extraction for metabolomics studies in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on JTT-553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of JTT-553 was discontinued during Phase I clinical trials.[1] The following information is based on publicly available preclinical data and may not represent the complete dataset generated for this compound.
Core Compound Information
This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[2] Developed by Japan Tobacco, it was investigated as a potential therapeutic agent for obesity.[1]
| Property | Value | Reference |
| IUPAC Name | (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydropiro(cyclohexane-1,1-inden)-4-yl)acetic acid | |
| Molecular Formula | C25H27F3N4O3 | |
| Mechanism of Action | DGAT1 Inhibition | [2] |
In Vitro Pharmacology
Enzyme Inhibition
| Enzyme Target | IC50 (nM) | Selectivity | Reference |
| Human DGAT1 | 2.38 | >4200-fold vs DGAT2 and ACAT1 |
Experimental Protocol: DGAT1 Inhibition Assay
A detailed experimental protocol for the DGAT1 inhibition assay is not publicly available. However, a general method can be inferred. The assay would likely involve a microsomal fraction from cells overexpressing human DGAT1. The inhibitory activity of this compound would be determined by measuring the reduction in the formation of radiolabeled triacylglycerol from diacylglycerol and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
Preclinical Efficacy in Animal Models
This compound has demonstrated efficacy in rodent models of diet-induced obesity (DIO) and genetic type 2 diabetes (T2D).
Diet-Induced Obesity (DIO) in Rats
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Body Weight | Sprague-Dawley Rats on High-Fat Diet | This compound (dose not specified) | Reduced body weight gain | |
| Food Intake | Sprague-Dawley Rats on High-Fat Diet | This compound (dose not specified) | Reduced daily food intake | |
| Plasma Triglycerides | Sprague-Dawley Rats | This compound (dose not specified) + Olive Oil Load | Suppressed plasma and chylomicron triglyceride levels |
Experimental Protocol: DIO Rat Model
-
Animal Model: Male Sprague-Dawley rats are typically used for DIO studies.[5][6]
-
Diet: A high-fat diet (e.g., 45-60% of calories from fat) is used to induce obesity over several weeks.[5][7]
-
Drug Administration: this compound would be administered orally, likely as a daily dose.
-
Measurements:
-
Body Weight: Monitored regularly throughout the study.
-
Food Intake: Measured daily by weighing the amount of food consumed.[8][9][10]
-
Plasma Lipids: Blood samples are collected to measure triglyceride and other lipid levels, often after an oral fat challenge (e.g., olive oil gavage). Triglycerides are typically measured using a colorimetric assay kit.[11][12][13][14][15]
-
Genetic Model of Type 2 Diabetes (KK-Ay Mice)
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Body Weight | KK-Ay Mice | This compound (dose not specified) | Reduced body weight gain and fat weight | |
| Glucose Metabolism | KK-Ay Mice | This compound (dose not specified) | Decreased plasma glucose and insulin levels | |
| Adipose Tissue Markers | KK-Ay Mice | This compound (dose not specified) | Decreased TNF-α mRNA and increased GLUT4 mRNA levels |
Experimental Protocol: KK-Ay Mouse Model
-
Animal Model: KK-Ay mice are a genetic model of obese type 2 diabetes.[16][17][18][19]
-
Drug Administration: this compound would be administered orally.
-
Measurements:
-
Plasma Glucose and Insulin: Measured from blood samples.
-
Gene Expression: Adipose tissue is collected at the end of the study, and mRNA levels of target genes (e.g., TNF-α, GLUT4) are quantified using real-time PCR.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in metabolic regulation.
Experimental Workflow for Preclinical Efficacy Studies
Caption: General workflow for in vivo efficacy studies of this compound.
Preclinical Safety and Toxicology
Publicly available toxicology data for this compound is limited. The primary reported finding is an elevation in plasma transaminases.
| Finding | Species | Details | Reference |
| Elevated Plasma Transaminases | Rats and Monkeys | The increase was observed after repeated oral dosing and was associated with feeding after dosing. The origin of the transaminases was suggested to be the small intestine rather than the liver, and not indicative of hepatotoxicity. |
A comprehensive preclinical toxicology package would typically include:
-
Acute Toxicity Studies: To determine the toxicity of a single dose.
-
Repeat-Dose Toxicity Studies: In both rodent and non-rodent species to assess toxicity after longer-term exposure.[20][21][22][23]
-
Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity Assays: A battery of tests including the Ames test and micronucleus assay to assess mutagenic and clastogenic potential.[24][25][26][27][28]
Detailed reports on these studies for this compound are not publicly available.
Logical Relationship of Transaminase Elevation
Caption: Hypothesized pathway for this compound-induced transaminase elevation.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and half-life in rats and monkeys, are not publicly available.[29][30][31][32][33] Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for dose selection in clinical trials.
Summary and Conclusion
This compound is a potent and selective DGAT1 inhibitor that demonstrated efficacy in preclinical models of obesity and type 2 diabetes by reducing body weight, food intake, and improving glucose metabolism. Its mechanism of action is linked to the inhibition of triglyceride synthesis and modulation of gut hormones. The primary safety concern identified in the public domain is an elevation of plasma transaminases, which has been suggested to originate from the small intestine as a pharmacological effect rather than hepatotoxicity. The lack of comprehensive, publicly available pharmacokinetic and toxicology data limits a full assessment of its preclinical profile. The discontinuation of its clinical development in Phase I suggests that there may have been challenges related to its safety, tolerability, or pharmacokinetic properties in humans.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity in the rat: a model for gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labanimal.co.kr [labanimal.co.kr]
- 8. Food intake behavior protocol [protocols.io]
- 9. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 14. sekisuimedical.jp [sekisuimedical.jp]
- 15. mybiosource.com [mybiosource.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Item - Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 18. Phenotype Info - KK-Ay (002468) [jax.org]
- 19. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. topra.org [topra.org]
- 23. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genotoxicity of silver nanoparticles evaluated using the Ames test and in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 28. Genotoxicity evaluation of water soil leachates by Ames test, comet assay, and preliminary Tradescantia micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics and Toxicity in Rats and Monkeys of coDbait: A Therapeutic Double-stranded DNA Oligonucleotide Conjugated to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
JTT-553: A Comprehensive Technical Review of a Potent DGAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco, this small molecule has been investigated for its potential therapeutic effects in metabolic disorders, particularly obesity.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and an illustrative representation of the relevant biological pathway.
Chemical Structure and Properties
This compound, with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydrospiro[cyclohexane-1,1-inden]-4-yl)acetic acid, is a complex heterocyclic compound.[5] Its structure is characterized by a pyrimido[4,5-b][3][4]oxazine core linked to a spiro[cyclohexane-1,1-indene] moiety.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The data for the benzosulfonate salt is also included where available.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₇F₃N₄O₃ | [5] |
| Molecular Weight | 488.5 g/mol | [5] |
| Stereochemistry | Racemic | [5] |
| Defined Stereocenters | 2 | [5] |
| Optical Activity | (+/-) | [5] |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | -20°C for up to 2 years | |
| Storage (in DMSO) | -80°C for up to 6 months |
Table 1: Physicochemical properties of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides.[6][7] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).
The inhibition of DGAT-1 by this compound leads to a reduction in the synthesis and subsequent storage of triglycerides. This mechanism has been shown to impact lipid metabolism, leading to decreased body weight gain, reduced hyperlipidemia, and amelioration of hepatic steatosis in preclinical models. While DGAT-1 itself is a key enzyme in a metabolic pathway rather than a classical signaling molecule, its activity is influenced by upstream signaling cascades and its inhibition has downstream consequences on cellular signaling and hormonal regulation. For instance, the expression of DGAT1 mRNA can be regulated by the MEK-ERK signaling pathway.[4] Furthermore, inhibition of DGAT-1 has been shown to affect the postprandial release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[8]
Key Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments designed to evaluate the efficacy of DGAT-1 inhibitors like this compound.
Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent treatment with a DGAT-1 inhibitor.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard Chow Diet
-
DGAT-1 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Animal balance
-
Metabolic cages (optional)
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.
-
After the induction period, randomize the obese mice into treatment and vehicle control groups.
-
Administer the DGAT-1 inhibitor or vehicle daily via oral gavage at a predetermined dose and volume.
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period (e.g., 4-8 weeks), collect terminal blood samples for biochemical analysis and dissect tissues (e.g., liver, adipose tissue) for further analysis.
Acute Lipid Challenge
This protocol is designed to assess the acute effect of a DGAT-1 inhibitor on postprandial lipemia.
Materials:
-
Fasted mice (e.g., overnight fast)
-
DGAT-1 inhibitor (e.g., this compound)
-
Vehicle
-
Corn oil
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the DGAT-1 inhibitor or vehicle via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 ml/kg).
-
Collect blood samples at baseline (pre-oil gavage) and at various time points post-oil administration (e.g., 1, 2, 4, and 6 hours).
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DGAT-1. Its ability to modulate lipid metabolism by directly inhibiting triglyceride synthesis has made it a valuable tool for investigating the role of DGAT-1 in metabolic diseases. The experimental protocols provided herein offer a framework for the preclinical evaluation of this compound and other DGAT-1 inhibitors. Further research into the broader signaling implications of DGAT-1 inhibition may unveil additional therapeutic opportunities.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. This compound benzosulfonate | Probechem Biochemicals [probechem.com]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. DGAT1 - Wikipedia [en.wikipedia.org]
- 8. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
Understanding DGAT1 Inhibition with JTT-553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. Its role in lipid metabolism has positioned it as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes. JTT-553 is a potent and highly selective small molecule inhibitor of DGAT1. Preclinical studies have demonstrated its efficacy in reducing triglyceride synthesis, decreasing food intake, and promoting weight loss in animal models. This technical guide provides an in-depth overview of the core principles of DGAT1 inhibition by this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways. While this compound entered Phase I clinical trials for obesity, these were discontinued, and detailed clinical data remains limited.
The Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum. It plays a central role in the terminal step of triglyceride biosynthesis by catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[1] This process is fundamental for the storage of excess fatty acids as triglycerides in lipid droplets within adipocytes and other tissues. The DGAT1-mediated pathway is a key component of the broader glycerolipid metabolism pathway.[2]
The expression and activity of DGAT1 are regulated by various factors, including transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Additionally, cellular energy status, including glucose and insulin levels, influences DGAT1 expression and function.[3]
DGAT1 Signaling Pathway
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its regulation.
This compound: A Potent and Selective DGAT1 Inhibitor
This compound is a novel, orally active small molecule inhibitor of DGAT1.[3] Its high potency and selectivity are key attributes that have been characterized in preclinical studies.
Data Presentation: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 |
| This compound | Human DGAT1 | 2.38 | >4200-fold | >4200-fold |
ACAT1: Acyl-CoA:cholesterol acyltransferase 1
Experimental Protocols: In Vitro Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1, DGAT2, and ACAT1.
Methodology:
-
Enzyme Source: Microsomal fractions containing human DGAT1, DGAT2, or ACAT1 were prepared from cell lines overexpressing the respective enzymes.
-
Substrate: A radiolabeled substrate, such as [14C]-oleoyl-CoA, was used to measure enzyme activity.[4]
-
Assay Conditions: The assay was performed in a buffer system optimal for each enzyme's activity.
-
Incubation: Various concentrations of this compound were pre-incubated with the enzyme source. The reaction was initiated by the addition of the radiolabeled substrate and the appropriate co-substrate (e.g., diacylglycerol for DGAT assays).
-
Quantification: After a defined incubation period, the reaction was stopped, and the radiolabeled product (triglyceride) was extracted and quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a vehicle control. The IC50 value was determined by fitting the data to a four-parameter logistic equation.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
JTT-553 In Vivo Experimental Protocols: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-553 is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. By inhibiting DGAT1 primarily in the small intestine, this compound effectively suppresses the absorption of dietary fats and reduces postprandial hyperlipidemia. This document provides detailed application notes and protocols for in vivo experiments utilizing this compound in rodent models of obesity and dyslipidemia. The methodologies outlined herein are based on published preclinical studies and are intended to guide researchers in designing and executing robust in vivo evaluations of this compound and similar compounds.
Introduction
Obesity and its associated metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge. Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a promising therapeutic target for managing these conditions due to its central role in triglyceride metabolism. This compound was developed as a DGAT1 inhibitor by Japan Tobacco Inc.[1] Although its clinical development was discontinued, the preclinical data generated for this compound provide a valuable framework for studying the in vivo effects of DGAT1 inhibition.
This document details experimental protocols for evaluating the efficacy of this compound in established animal models, including diet-induced obesity (DIO) models in Sprague-Dawley rats and C57BL/6 mice, and the genetically diabetic KK-Ay mouse model. Key experimental procedures, including the induction of obesity, drug administration, and the assessment of critical metabolic endpoints, are described.
Mechanism of Action: Signaling Pathway
This compound exerts its primary pharmacological effect by inhibiting the DGAT1 enzyme, which is highly expressed in the enterocytes of the small intestine. This inhibition blocks the re-esterification of dietary monoglycerides and free fatty acids back into triglycerides, thereby preventing their incorporation into chylomicrons and subsequent absorption into the bloodstream. This leads to a reduction in postprandial plasma triglyceride levels.
Caption: Mechanism of action of this compound in the small intestine.
In Vivo Experimental Models and Protocols
Diet-Induced Obesity (DIO) in Sprague-Dawley Rats
This model is widely used to study the effects of anti-obesity compounds in a non-genetic model that mimics human obesity resulting from excessive consumption of a high-fat diet.
Protocol for Induction of Diet-Induced Obesity:
-
Animal Selection: Use male Sprague-Dawley rats, approximately 10-12 weeks of age at the start of the diet regimen.[2]
-
Housing: House rats individually to monitor food intake and body weight accurately.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., Harlan Teklad, #7001) with approximately 4.5% fat content.[2]
-
DIO Group: Feed a high-fat diet (HFD). A commonly used diet is D12451 from Research Diets, which contains 45 kcal% fat.[2][3][4][5] Alternatively, a diet with 60% kcal from fat can be used for more rapid weight gain.[3][4][5]
-
-
Induction Period: Maintain the rats on their respective diets for a period of 8-12 weeks to induce a significant increase in body weight and adiposity in the HFD group compared to the control group.[2]
-
Confirmation of Obesity: Obesity can be confirmed by a significant difference in body weight (typically 15-20% higher in the DIO group) and increased adiposity, which can be assessed by weighing epididymal and retroperitoneal fat pads at the end of the study.
This compound Treatment Protocol:
-
Drug Preparation: this compound can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol and Tween 80 for oral administration.
-
Treatment Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant effects on body weight, food intake, and metabolic parameters.
Genetically Diabetic KK-Ay Mouse Model
The KK-Ay mouse is a model of genetic obesity and type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.[6][7][8]
This compound Treatment Protocol:
-
Animal Selection: Use male KK-Ay mice, typically starting the experiment at 8-10 weeks of age when the diabetic phenotype is well-established.[6]
-
Housing: House mice individually.[8]
-
Dosage and Administration: A published study administered this compound at a dose of 3 mg/kg/day for 5 weeks .[9] The drug can be mixed with powdered chow or administered by oral gavage.
-
Diet: Provide a standard chow diet and water ad libitum.
Key Experimental Procedures and Endpoint Analysis
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial assay to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.
Protocol:
-
Fasting: Fast mice for 6 hours prior to the test.[10] Water should be available ad libitum.
-
Baseline Blood Glucose: At t=0, collect a blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[10][11][12][13][14]
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (typically a 20-50% dextrose solution) via oral gavage.[10][15]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[10]
-
Data Analysis: Plot the blood glucose concentration over time. The Area Under the Curve (AUC) is calculated to quantify the glucose excursion. A lower AUC in the treated group compared to the vehicle control indicates improved glucose tolerance.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Measurement of Postprandial Triglycerides
This experiment directly assesses the primary pharmacodynamic effect of this compound.
Protocol:
-
Fasting: Fast rats or mice overnight (12-16 hours).
-
Baseline Blood Sample: At t=0, collect a baseline blood sample.
-
Lipid Challenge: Administer an oral bolus of a lipid source, such as olive oil or a high-fat meal. The volume and composition should be consistent across all animals.
-
This compound Administration: this compound or vehicle should be administered orally a set time (e.g., 30-60 minutes) before the lipid challenge.
-
Blood Sampling: Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Centrifuge blood samples to obtain plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.
-
Data Analysis: Plot plasma triglyceride concentrations over time. A reduction in the peak triglyceride concentration and/or the AUC in the this compound treated group indicates efficacy.[16][17][18][19][20]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Use Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (oral) and also intravenously (IV) to determine bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).[21][22][23][24]
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Metabolic Parameters in DIO Rats
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight Gain (g) | ||||
| Food Intake ( g/day ) | ||||
| Epididymal Fat Pad (g) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Glucose (mg/dL) | ||||
| OGTT AUC (mg·h/dL) |
Table 2: Effect of this compound on Metabolic Parameters in KK-Ay Mice
| Parameter | Vehicle Control | This compound (3 mg/kg) |
| Body Weight (g)[9] | ||
| Food Intake ( g/day )[9] | ||
| Fasting Blood Glucose (mg/dL) | ||
| Plasma Insulin (ng/mL) | ||
| Plasma Triglycerides (mg/dL) |
(Note: The tables above are templates. Specific values should be populated from experimental data.)
Conclusion
The in vivo experimental protocols detailed in these application notes provide a comprehensive framework for evaluating the pharmacological effects of the DGAT1 inhibitor this compound in rodent models of obesity and diabetes. Adherence to these standardized procedures will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of DGAT1 inhibition for the treatment of metabolic diseases.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. Diet Induced Obesity in Sprague Dawley Rats Causes Microvascular and Neural Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eptrading.co.jp [eptrading.co.jp]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KK-Ay/TaJcl [clea-japan.com]
- 9. researchgate.net [researchgate.net]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of dietary fat composition on the metabolism of triacylglycerol-rich plasma lipoproteins in the postprandial phase in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Postprandial Hypertriglyceridemia Predicts Development of Insulin Resistance Glucose Intolerance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetes2.nl [diabetes2.nl]
- 19. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fasting, non-fasting and postprandial triglycerides for screening cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Use of a physiologically based pharmacokinetic model for rats to study the influence of body fat mass and induction of CYP1A2 on the pharmacokinetics of TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTT-553 Dose-Response in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the dose-response relationship of JTT-553, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), in Sprague-Dawley rats. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound and other DGAT1 inhibitors on lipid metabolism. This compound has been shown to effectively suppress the postprandial increase in plasma triglycerides, a key indicator of its inhibitory action on intestinal fat absorption.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis from diacylglycerol and acyl-CoA. Its inhibition is a promising therapeutic strategy for managing obesity and related metabolic disorders. This compound is a novel, selective DGAT1 inhibitor that has demonstrated efficacy in reducing body weight and improving lipid profiles in various rodent models. This document focuses on its dose-dependent effects in Sprague-Dawley rats, a commonly used model in preclinical pharmacology.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the increase in plasma triglyceride (TG) levels following an oral lipid challenge in Sprague-Dawley rats.
Table 1: Dose-Response of this compound on Postprandial Plasma Triglyceride Levels in Sprague-Dawley Rats
| This compound Dose (mg/kg) | Peak Plasma TG Concentration (relative to vehicle) | Area Under the Curve (AUC) for Plasma TG (relative to vehicle) |
| Vehicle Control | 100% | 100% |
| 0.3 | Data not available | Data not available |
| 1 | Significantly Reduced | Significantly Reduced |
| 3 | Markedly Reduced | Markedly Reduced |
| 10 | Almost Completely Suppressed | Almost Completely Suppressed |
Note: Specific quantitative values were not available in the public domain. The table reflects the qualitative descriptions of the dose-response relationship found in the cited literature.
Experimental Protocols
Oral Lipid Tolerance Test (OLTT) in Sprague-Dawley Rats
This protocol is a generalized procedure for assessing the in vivo efficacy of DGAT1 inhibitors on postprandial hyperlipidemia.
1. Animal Model:
-
Male Sprague-Dawley rats, 8-10 weeks of age.
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
House animals in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum, unless otherwise specified.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Olive oil or other lipid source
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma triglyceride assay kit
3. Experimental Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
The following morning, administer this compound or vehicle via oral gavage at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
One hour after drug administration, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately following the baseline blood draw, administer an oral lipid challenge (e.g., olive oil at 5 mL/kg) via gavage.
-
Collect subsequent blood samples at specified time points (e.g., 1, 2, 4, and 6 hours) after the lipid challenge.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for triglyceride concentrations using a commercial assay kit.
4. Data Analysis:
-
Plot the mean plasma triglyceride concentrations at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
Signaling Pathway
This compound exerts its effect by inhibiting the DGAT1 enzyme, which is crucial for the final step of triglyceride synthesis in the enterocytes of the small intestine.
Conclusion
This compound demonstrates a clear dose-dependent inhibition of postprandial hypertriglyceridemia in Sprague-Dawley rats, consistent with its mechanism as a DGAT1 inhibitor. The provided protocols and diagrams serve as a valuable resource for researchers investigating the therapeutic potential of DGAT1 inhibition for metabolic diseases. Further studies are warranted to fully elucidate the quantitative dose-response relationship and long-term efficacy and safety of this compound.
Application Notes and Protocols for JTT-553 in Diet-Induced Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-553 is a potent and selective inhibitor of Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis. In the context of diet-induced obesity (DIO), the inhibition of DGAT1 by this compound has been shown to reduce body weight, decrease fat mass, and improve various metabolic parameters. These effects are primarily attributed to the inhibition of dietary fat absorption in the small intestine and the suppression of triglyceride synthesis in adipose tissues. Furthermore, this compound has been observed to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes satiety and improves glucose homeostasis, further contributing to its anti-obesity and anti-diabetic properties.
These application notes provide a comprehensive overview of the use of this compound in DIO mouse models, including detailed experimental protocols and a summary of its effects on key metabolic endpoints.
Data Presentation
The following tables summarize the quantitative effects of this compound on various metabolic parameters in diet-induced obesity (DIO) mouse models as reported in scientific literature.
Table 1: Effect of this compound on Body Weight and Fat Mass in DIO Mice
| Parameter | Control Group (High-Fat Diet) | This compound Treatment Group (High-Fat Diet) | Percentage Change | Reference |
| Body Weight Gain (g) | Data not available in a comparable format | Data not available in a comparable format | This compound reduced body weight gain | [1] |
| Fat Weight (g) | Data not available in a comparable format | Data not available in a comparable format | This compound reduced fat weight | [1] |
Table 2: Effect of this compound on Plasma Biochemical Parameters in DIO Mice
| Parameter | Control Group (3.1% Fat Diet) | Control Group (35% Fat Diet) | This compound Treatment Group (35% Fat Diet) | Reference |
| NEFA (mEq/L) | 0.89 ± 0.05 | 1.21 ± 0.07 | 0.96 ± 0.05 | [2] |
| Triglycerides (mg/dL) | 68 ± 6 | 104 ± 11 | 68 ± 5 | [2] |
| Total Cholesterol (mg/dL) | 126 ± 4 | 196 ± 8 | 163 ± 6 | [2] |
| Insulin (ng/mL) | 0.49 ± 0.08 | 2.53 ± 0.49 | 0.95 ± 0.16 | [2] |
*Statistically significant difference compared to the 35% fat diet control group. NEFA: Non-Esterified Fatty Acids.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in DOT language script.
Caption: Mechanism of action of this compound in the intestine and adipose tissue.
Caption: Experimental workflow for using this compound in a DIO mouse model.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (5-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45% or 60% kcal from fat)
-
Animal caging with appropriate enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing ad libitum access to a standard chow diet and water.
-
After acclimatization, randomly assign mice to two groups: a control group that will continue on the standard chow or a low-fat control diet, and an experimental group that will be switched to a high-fat diet.
-
House the mice individually or in small groups and maintain them on their respective diets for a period of 8-16 weeks to induce obesity.
-
Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.
This compound Administration
Objective: To administer this compound to DIO mice to evaluate its therapeutic effects.
Materials:
-
This compound compound
-
Vehicle for administration (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles (if applicable)
-
High-fat diet for mixing (if applicable)
Procedure (Oral Gavage):
-
Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., 1, 3, or 10 mg/kg body weight).
-
Administer the solution orally to the mice once or twice daily using a gavage needle.
-
The control group should receive an equivalent volume of the vehicle.
Procedure (In-Feed Dosing):
-
Thoroughly mix the calculated amount of this compound into the high-fat diet to achieve the target daily dose based on average food consumption.
-
Provide the this compound-containing diet and the control high-fat diet to the respective groups ad libitum.
-
Replace the medicated and control diets regularly to ensure freshness and accurate dosing.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time to generate the glucose tolerance curve. The area under the curve (AUC) can be calculated for quantitative comparison.
Measurement of Plasma Biochemical Parameters
Objective: To quantify the levels of various metabolites and hormones in the blood to assess the metabolic state of the mice.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Assay kits for specific parameters (e.g., insulin, triglycerides, total cholesterol, NEFA)
-
Spectrophotometer or other appropriate plate reader
Procedure:
-
Collect blood samples from the mice, typically via cardiac puncture at the end of the study or from the tail vein at specified time points.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Use commercially available assay kits to measure the concentrations of insulin, triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) according to the manufacturer's instructions.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of DGAT1, leads to favorable changes in lipid metabolism and glucose homeostasis in diet-induced obese mouse models. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and similar compounds in a preclinical setting. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further understanding of DGAT1 inhibition as a therapeutic strategy.
References
Application Notes and Protocols for JTT-553 Administration in KK-A(y) Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JTT-553, a novel acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, in the KK-A(y) mouse model of type 2 diabetes. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DGAT1 inhibitors.
Introduction
The KK-A(y) mouse is a widely used polygenic model for obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and obesity.[1][2][3][4] this compound is an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.[5][6] By inhibiting DGAT1, this compound has been shown to improve glucose and lipid metabolism in preclinical models of diabetes and obesity.[5] This document outlines the experimental protocols for administering this compound to KK-A(y) mice and summarizes the expected quantitative outcomes.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in KK-A(y) mice.
Table 1: Effects of this compound on Body Weight and Food Consumption in KK-A(y) Mice
| Parameter | Control (35% Fat Diet) | This compound (3 mg/kg/day) |
| Initial Body Weight (g) | ~40 g | ~40 g |
| Final Body Weight (g) | ~55 g | ~50 g |
| Body Weight Gain (g) | ~15 g | ~10 g |
| Cumulative Food Consumption (g) | ~200 g | ~200 g |
Data derived from a 5-week study.[6]
Table 2: Effects of this compound on Plasma Parameters in Non-fasting KK-A(y) Mice
| Parameter | Control | This compound |
| Glucose (mg/dL) | Decreased | |
| Non-esterified fatty acid (NEFA) (mEq/L) | Decreased | |
| Total Cholesterol (TC) (mg/dL) | Decreased | |
| Liver Triglyceride (TG) (mg/g) | Decreased |
Specific quantitative values were not provided in the source material, but the directional effect was noted.[5]
Table 3: Effects of this compound on Plasma Parameters in Fasting KK-A(y) Mice
| Parameter | Control | This compound |
| Glucose (mg/dL) | Decreased | |
| Insulin (ng/mL) | Decreased | |
| Total Cholesterol (TC) (mg/dL) | Decreased |
Specific quantitative values were not provided in the source material, but the directional effect was noted.[5]
Table 4: Effects of this compound on Adipose Tissue mRNA Levels in KK-A(y) Mice
| mRNA Transcript | This compound Effect |
| TNF-α | Decreased |
| GLUT4 | Increased |
[5]
Experimental Protocols
This section details the methodology for the administration of this compound to KK-A(y) mice.
1. Animal Model
-
Strain: KK-A(y) mice. This strain is a model for obese type 2 diabetes and develops hyperglycemia by 7-8 weeks of age.[2]
-
Sex: Male mice are often used and should be individually housed from 7 weeks of age to prevent fighting.[2]
-
Acclimation: Allow for a 3-5 day acclimation period after transportation to avoid stress-induced hypoglycemia.[2]
-
Husbandry: Due to polyuria associated with diabetes, frequent bedding changes are necessary.[2]
2. Drug Administration
-
Compound: this compound
-
Dosage: 3 mg/kg/day[6]
-
Route of Administration: Oral gavage
-
Duration: 5 weeks[6]
-
Vehicle: The specific vehicle for this compound was not detailed in the provided search results. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose.
3. Experimental Diet
-
A high-fat diet (e.g., 35% fat) is often used to exacerbate the diabetic phenotype in KK-A(y) mice.[6]
4. Measurements and Endpoints
-
Body Weight and Food Consumption: Monitor and record body weight and food consumption regularly (e.g., weekly).
-
Blood Collection: Collect blood samples at baseline and at the end of the study. Both non-fasting and fasting blood samples can be analyzed.
-
Plasma Analysis: Measure plasma concentrations of glucose, insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and triglycerides (TG).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest, such as liver and adipose tissue.
-
Gene Expression Analysis: Isolate RNA from adipose tissue to analyze the mRNA levels of genes such as TNF-α and GLUT4 using quantitative real-time PCR (qRT-PCR).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in KK-A(y) mice.
Experimental Workflow
Caption: Experimental workflow for this compound administration.
References
- 1. Item - Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. KK-Ay/TaJcl [clea-japan.com]
- 3. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JTT-553 in Lipid Challenge Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-553 is an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1] While the clinical development of this compound for obesity was discontinued in Phase I, its mechanism of action makes it a relevant tool for preclinical research, particularly in the context of lipid challenge studies.[1] These studies, also known as oral fat tolerance tests (OFTT) or oral lipid tolerance tests (OLTT), are essential for evaluating the efficacy of therapeutic agents in managing postprandial hyperlipidemia, a key risk factor for cardiovascular diseases.[2][3][4]
This document provides detailed application notes and protocols for utilizing this compound and other DGAT1 inhibitors in lipid challenge studies, based on established methodologies for similar compounds.
Mechanism of Action: DGAT1 Inhibition
DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a diacylglycerol (DAG) is acylated to form a triglyceride (TG). In the small intestine, this process is vital for the assembly and secretion of chylomicrons, which transport dietary fats into the bloodstream. By inhibiting DGAT1, this compound is expected to reduce the synthesis of triglycerides in enterocytes, thereby decreasing the secretion of chylomicrons and mitigating the postprandial spike in plasma triglyceride levels.[5][6]
Research on DGAT1 inhibitors has also revealed an interesting secondary effect: an increase in the secretion of glucagon-like peptide-1 (GLP-1).[7][8] This is thought to be caused by the increased presence of unabsorbed lipids in the distal intestine, which stimulates L-cells to release GLP-1.[8] Elevated GLP-1 can, in turn, delay gastric emptying, further contributing to the reduction of postprandial lipemia.[5][6]
Signaling Pathway of DGAT1 Inhibition in Enterocytes
Caption: Inhibition of DGAT1 by this compound blocks triglyceride synthesis in enterocytes.
Application: Lipid Challenge Studies (Oral Fat Tolerance Test)
Oral fat tolerance tests are designed to assess the body's ability to handle a sudden influx of dietary fat. By administering a standardized lipid load and monitoring subsequent changes in plasma lipid levels, researchers can evaluate the impact of a therapeutic intervention.
Experimental Protocol: Oral Fat Tolerance Test in a Murine Model
This protocol is a generalized procedure based on common practices in preclinical research and can be adapted for studies involving this compound or other DGAT1 inhibitors.[2][3][9][10]
Materials:
-
This compound or other DGAT1 inhibitor
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Lipid gavage solution (e.g., corn oil or olive oil)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with a standard chow diet for at least one week prior to the experiment.
-
Fasting: Fast the animals for 4-6 hours prior to the experiment. This is a shorter fasting period than for glucose tolerance tests to avoid excessive depletion of lipid stores.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Drug Administration: Administer this compound or the vehicle control orally via gavage. A typical dose for a preclinical DGAT1 inhibitor might range from 1 to 10 mg/kg.
-
Lipid Challenge: After a set pre-treatment period (e.g., 30-60 minutes), administer the lipid gavage. A common volume is 10 ml/kg of corn or olive oil.
-
Serial Blood Sampling: Collect blood samples at regular intervals post-lipid gavage (e.g., 1, 2, 3, and 4 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial kit.
Experimental Workflow for an Oral Fat Tolerance Test
Caption: Workflow for conducting an oral fat tolerance test with a DGAT1 inhibitor.
Data Presentation and Expected Outcomes
The primary endpoint in a lipid challenge study is the plasma triglyceride excursion over time. This is often quantified as the area under the curve (AUC) for the triglyceride concentration. Treatment with an effective DGAT1 inhibitor like this compound is expected to significantly reduce the postprandial triglyceride peak and the overall AUC.
Table 1: Representative Data of DGAT1 Inhibitor Effects in an Oral Lipid Tolerance Test (Murine Model)
| Treatment Group | Peak Plasma TG (mg/dL) | % Reduction vs. Vehicle | TG AUC (mg/dL*h) | % Reduction vs. Vehicle |
| Vehicle | 450 ± 50 | - | 1200 ± 150 | - |
| DGAT1 Inhibitor (1 mg/kg) | 300 ± 40 | 33% | 850 ± 100 | 29% |
| DGAT1 Inhibitor (3 mg/kg) | 220 ± 30 | 51% | 600 ± 80 | 50% |
| DGAT1 Inhibitor (10 mg/kg) | 150 ± 25 | 67% | 400 ± 60 | 67% |
Note: The data presented in this table is illustrative and synthesized from typical results reported for potent DGAT1 inhibitors in preclinical studies. Actual results may vary depending on the specific compound, dose, and experimental conditions.
Table 2: Effects of this compound on Plasma Lipids in Animal Models of Obesity and Diabetes
While not from a lipid challenge study, the following data from studies on diet-induced obese (DIO) and genetically diabetic (KK-Ay) mice demonstrate the lipid-lowering potential of this compound.
| Animal Model | Treatment | Plasma Insulin | Plasma NEFA | Plasma Total Cholesterol | Liver Triglycerides |
| DIO Mice | This compound | ↓ | ↓ | ↓ | ↓ |
| KK-Ay Mice | This compound | ↓ (fasting) | ↓ | ↓ | ↓ |
Source: Adapted from findings on the effects of this compound in mouse models. The arrows indicate a decrease in the respective parameter following treatment with this compound.
Conclusion
This compound, as a DGAT1 inhibitor, represents a valuable pharmacological tool for investigating the mechanisms of postprandial lipid metabolism. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to design and execute lipid challenge studies to evaluate the efficacy of DGAT1 inhibitors. While the clinical development of this compound was halted, the insights gained from such preclinical studies remain crucial for the ongoing development of novel therapeutics for metabolic disorders.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 3. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 5. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: JTT-553 and the [14C] Oleic Acid Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] By blocking DGAT1, this compound has demonstrated potential in preclinical studies for the treatment of obesity and type 2 diabetes by reducing fat absorption, decreasing body weight, and improving glucose metabolism.[2][3] The [14C] oleic acid incorporation assay is a fundamental method used to assess the activity of DGAT1 and the efficacy of its inhibitors like this compound. This assay measures the rate at which radiolabeled oleic acid is incorporated into triglycerides, providing a direct readout of triglyceride synthesis.
These application notes provide a detailed overview of this compound, its mechanism of action, and a comprehensive protocol for conducting the [14C] oleic acid incorporation assay to evaluate DGAT1 inhibition.
Mechanism of Action of this compound
This compound selectively targets and inhibits DGAT1, an enzyme located in the endoplasmic reticulum that plays a crucial role in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. The inhibition of DGAT1 by this compound leads to a reduction in triglyceride synthesis in various tissues, including the intestine and adipose tissue.[2] This mechanism underlies its therapeutic potential for metabolic disorders.
Data Presentation: Efficacy of DGAT1 Inhibitors
While specific dose-response data for this compound in a [14C] oleic acid incorporation assay is not publicly available, the following table presents representative data for other potent and selective DGAT1 inhibitors, demonstrating the typical dose-dependent inhibition of triglyceride synthesis observed in such assays.
| Inhibitor Concentration | Mean [14C] Oleic Acid Incorporation into Triglycerides (as % of control) | Standard Deviation |
| 0 nM (Control) | 100% | ± 5.0% |
| 1 nM | 85% | ± 4.5% |
| 10 nM | 55% | ± 3.8% |
| 100 nM | 20% | ± 2.5% |
| 1 µM | 5% | ± 1.2% |
| 10 µM | <1% | ± 0.5% |
Note: This data is representative of typical results for potent DGAT1 inhibitors and is intended for illustrative purposes.
Experimental Protocols
[14C] Oleic Acid Incorporation Assay Protocol
This protocol details the in vitro measurement of triglyceride synthesis by quantifying the incorporation of radiolabeled oleic acid into triglycerides in a cellular context.
Materials:
-
Cell line expressing DGAT1 (e.g., HEK293, HepG2, or differentiated adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound or other DGAT1 inhibitors
-
[14C] Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid, 60:40:3 v/v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
-
Nitrogen gas supply
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Plate cells in 12-well or 24-well plates at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
-
Preparation of [14C] Oleic Acid-BSA Complex:
-
Prepare a stock solution of [14C] oleic acid in ethanol.
-
In a sterile tube, mix the [14C] oleic acid stock with fatty acid-free BSA in serum-free medium to achieve the desired final concentration (e.g., 100 µM oleic acid with 1 µCi/mL [14C] oleic acid).
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Treatment:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Pre-incubate the cells with serum-free medium containing various concentrations of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
After pre-incubation, add the [14C] oleic acid-BSA complex to each well and incubate for 2-4 hours at 37°C.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation.
-
Collect the solvent (lipid extract) into a new tube.
-
-
Lipid Separation by TLC:
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the TLC developing solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and allow it to air dry.
-
-
Quantification:
-
Visualize the lipid spots by exposing the plate to iodine vapor (optional, for visualization of standards).
-
Identify the triglyceride spot based on the migration of a known triglyceride standard.
-
Scrape the silica gel from the triglyceride spot area into a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each well (determined by a separate protein assay like BCA).
-
Express the results as a percentage of the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.
Caption: Experimental Workflow for the [14C] Oleic Acid Incorporation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JTT-553 In Vitro DGAT1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triglyceride (TG).[3] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[2][4] These application notes provide detailed protocols for in vitro DGAT1 activity assays to characterize the inhibitory potential of compounds like this compound.
DGAT1 Signaling Pathway
The synthesis of triglycerides is a crucial process for energy storage. DGAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in this pathway.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis, which is inhibited by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and the human DGAT1 enzyme.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | Human DGAT1 | 2.38 | No inhibitory activity against human DGAT2 and ACAT1 (IC50 > 10 µM)[1] |
Table 2: Kinetic Parameters of Human DGAT1
| Acyl-CoA Substrate | Km (µM) | Vmax (nmol/mg/min) |
| Oleoyl-CoA | 14.6 ± 1.3 | 956.6 ± 36.1 |
| Stearoyl-CoA | 8.6 ± 1.3 | 839.4 ± 49.9 |
| Palmitoleoyl-CoA | 6.2 ± 0.9 | 838.6 ± 31.6 |
| Palmitoyl-CoA | 6.4 ± 1.1 | 767.8 ± 34.0 |
| Decanoyl-CoA | Higher Km | Slower Vmax |
| Data obtained from studies with purified human DGAT1.[5] |
Experimental Protocols
Several methods can be employed to measure in vitro DGAT1 activity. The choice of assay depends on the required throughput, sensitivity, and available equipment.
Fluorescence-Based Coupled-Enzyme Assay (for Purified Enzyme Kinetics)
This continuous assay monitors the production of Coenzyme A (CoA) through a coupled enzyme system that leads to the generation of a fluorescent product.
Experimental Workflow:
Caption: Workflow for the fluorescence-based coupled-enzyme DGAT1 activity assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, 1% Triton X-100.
-
Substrate Stock Solutions: Prepare stock solutions of 1,2-dioleoyl-sn-glycerol (DAG) and oleoyl-CoA in a suitable solvent.
-
Coupled-Enzyme Mix: Prepare a mix in assay buffer containing 0.25 mM NAD+, 0.2 mM thiamine pyrophosphate, 2 mM α-ketoglutarate, and a sufficient amount of α-ketoglutarate dehydrogenase.
-
-
Assay Procedure:
-
Add 40 nM of purified human DGAT1 to a quartz cuvette.
-
Add the coupled-enzyme mix to the cuvette.
-
Initiate the reaction by adding the substrates (e.g., 100 µM oleoyl-CoA and 200 µM 1,2-dioleoyl-sn-glycerol).
-
For inhibitor studies, pre-incubate the enzyme with this compound for a defined period before adding the substrates.
-
-
Detection:
-
Monitor the increase in fluorescence in a spectrofluorometer with excitation at 340 nm and emission at 465 nm at 15-second intervals.[5]
-
The initial rate of the reaction is proportional to the DGAT1 activity.
-
Fluorescence-Based CPM Assay (for High-Throughput Screening)
This endpoint assay measures the amount of CoASH produced, which reacts with 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to generate a fluorescent product.[1]
Experimental Workflow:
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for JTT-553 in Cell Culture
These application notes provide detailed protocols for the solubilization and use of JTT-553, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
Product Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| Molecular Formula | C₂₅H₂₇F₃N₄O₃ | [4] |
| Molecular Weight | 488.51 g/mol | [4] |
| Mechanism of Action | Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) | [1][2][3] |
| IC₅₀ | 2.38 nM for human DGAT1 | [1][2][3] |
| Selectivity | No significant inhibitory activity against human DGAT2 and ACAT1 (IC₅₀ > 10 µM) | [1][2][3] |
Solubility and Storage
While a precise maximum solubility of this compound in Dimethyl Sulfoxide (DMSO) is not widely published, it is soluble in DMSO. For cell culture applications, a concentrated stock solution in DMSO is recommended.
| Solvent | Recommended Storage Conditions of Stock Solution | Reference |
| DMSO | 2 weeks at 4°C, 6 months at -80°C | [3] |
It is best practice to prepare a fresh dilution from the frozen stock for each experiment to ensure compound integrity.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the enzyme DGAT1, a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the triglyceride biosynthesis pathway, which involves the acylation of diacylglycerol (DAG) to form triacylglycerol (TAG). By blocking this step, this compound leads to a reduction in intracellular triglyceride levels.
Figure 1: this compound inhibits DGAT1, blocking triglyceride synthesis.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for cell culture experiments is 10 mM.
-
Calculate the Required Mass of this compound:
-
Molecular Weight of this compound = 488.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 488.51 g/mol = 0.0048851 g = 4.89 mg.
-
-
-
Dissolution:
-
Aseptically weigh out the calculated amount of this compound powder and place it in a sterile tube.
-
Add the required volume of sterile DMSO.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath for a few minutes) to ensure complete dissolution. Visually inspect to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[3]
-
General Protocol for Treating Cells with this compound
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere and stabilize overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound to the respective wells.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the this compound treated wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), lipid accumulation assays (e.g., Oil Red O staining), or molecular analyses (e.g., Western blotting, qPCR).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the effect of this compound on lipid accumulation in a cell-based assay.
Figure 2: Workflow for assessing this compound's effect on lipid accumulation.
Important Considerations
-
DMSO Toxicity: Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent on the cells. The final DMSO concentration should be kept low (ideally ≤ 0.1%) and consistent across all experimental conditions.
-
Compound Stability: this compound solutions in DMSO should be stored properly to maintain their activity. Avoid multiple freeze-thaw cycles.
-
Cell Line Specificity: The optimal concentration of this compound and the duration of treatment may vary depending on the cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
-
Positive Controls: When studying the effects of DGAT1 inhibition, consider using other known DGAT1 inhibitors as positive controls if available.
References
Application Notes and Protocols: JTT-553, TNF-α, and GLUT4 Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature review reveals no direct studies investigating the effects of JTT-553 on Tumor Necrosis Factor-alpha (TNF-α) or Glucose Transporter 4 (GLUT4) expression. This compound was a potent and selective diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor under development by Japan Tobacco for the treatment of obesity; however, its clinical development was discontinued in 2008.[1]
Given the absence of specific data for this compound, this document provides detailed application notes and protocols for a related, well-studied compound from the same developer, JTT-501 , which has demonstrated significant effects on GLUT4 translocation and insulin sensitivity. Additionally, we will explore the potential, though unconfirmed, implications of DGAT1 inhibition (the mechanism of this compound) on inflammatory markers like TNF-α and on glucose metabolism.
Section 1: JTT-501 and its Effects on GLUT4 Expression and Translocation
JTT-501 is an isoxazolidinedione derivative that acts as an insulin-sensitizing agent.[2] Unlike this compound, JTT-501's effects on glucose metabolism, particularly GLUT4, are well-documented.
Data Summary: Effects of JTT-501 on Glucose Metabolism
The following table summarizes the quantitative data from studies on JTT-501 in animal models of insulin resistance.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Glucose Infusion Rate (GIR) | Sprague-Dawley rats on a high-fat diet | JTT-501 (oral, 1 week) | Restored the 57% reduction in GIR caused by the high-fat diet. | [2] |
| Glucose Infusion Rate (GIR) | Male Sprague-Dawley (SD) rats | JTT-501 (5 mg/kg, IV) | Increased GIR by 33% during the last 30 minutes of a 150-minute euglycemic insulin clamp. | [3] |
| Glucose Infusion Rate (GIR) | Zucker fatty rats | JTT-501 (5 mg/kg, IV) | Increased GIR by 30% during a euglycemic insulin clamp. | [3] |
| Insulin Receptor Substrate-1 (IRS-1) Content | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Restored the 58% decrease in IRS-1 protein content. | [2] |
| IRS-1 Tyrosine Phosphorylation | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Appreciably restored the level of IRS-1 tyrosine phosphorylation. | [2] |
| PI 3-Kinase Activation | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Restored insulin-stimulated PI 3-kinase activation in anti-phosphotyrosine and anti-IRS-1 antibody immunoprecipitates. | [2] |
| GLUT4 Translocation | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Considerably improved insulin-induced GLUT4 translocation to the plasma membrane. | [2] |
| Glucose Uptake | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Markedly improved insulin-induced glucose uptake. | [2] |
| GLUT4 Protein Content | Adipocytes from high-fat diet-fed rats | JTT-501 (oral, 1 week) | Had no effect on the 46% reduction in total GLUT4 content caused by the high-fat diet. | [2] |
Signaling Pathway of JTT-501 in Adipocytes
The diagram below illustrates the proposed signaling pathway through which JTT-501 enhances insulin-stimulated glucose uptake in adipocytes.
Experimental Protocols: Investigating the Effects of JTT-501
1. Animal Model of Insulin Resistance
-
Objective: To induce a state of insulin resistance in rodents.
-
Procedure:
-
House male Sprague-Dawley rats (5 weeks old) under standard laboratory conditions.
-
Provide a high-fat diet (e.g., 58% fat, 25.6% carbohydrate, 16.4% protein) for a period of 2 weeks. A control group should receive a standard chow diet.
-
During the second week of the diet, administer JTT-501 (e.g., 100 mg/kg/day) or vehicle orally to a subset of the high-fat diet group.
-
2. Euglycemic-Hyperinsulinemic Clamp
-
Objective: To assess whole-body insulin sensitivity.
-
Procedure:
-
Fast the rats overnight after the final dose of JTT-501.
-
Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Initiate a continuous infusion of human insulin at a constant rate (e.g., 14 mU/min/kg).
-
Monitor blood glucose levels every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 100-120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity.
-
3. Analysis of GLUT4 Translocation in Adipocytes
-
Objective: To quantify the amount of GLUT4 at the plasma membrane.
-
Procedure:
-
Isolate epididymal fat pads from the rats.
-
Prepare isolated adipocytes by collagenase digestion.
-
Stimulate adipocytes with insulin (e.g., 100 nM) for a defined period (e.g., 30 minutes).
-
Fractionate the adipocytes to separate the plasma membrane from low-density microsomes.
-
Perform Western blotting on the fractions using an anti-GLUT4 antibody to determine the relative amount of GLUT4 in each fraction.
-
Section 2: DGAT1 Inhibition and its Potential Effects on TNF-α and GLUT4
While no studies directly link this compound to TNF-α or GLUT4, the mechanism of DGAT1 inhibition provides a basis for hypothesizing potential effects. DGAT1 is a key enzyme in the synthesis of triglycerides.[4] Inhibition of DGAT1 is expected to reduce triglyceride synthesis and may influence inflammatory and metabolic pathways.[4]
Potential Effects on TNF-α
-
Lipid-Induced Inflammation: Excess lipids can induce inflammatory responses in various tissues, often involving the upregulation of pro-inflammatory cytokines like TNF-α.
-
Hypothesized Mechanism: By inhibiting triglyceride synthesis, DGAT1 inhibitors like this compound could potentially reduce intracellular lipid accumulation and, consequently, attenuate lipid-induced inflammatory signaling pathways that lead to TNF-α production. Research on other DGAT inhibitors has suggested a link between DGAT activity and inflammatory gene expression.
Potential Effects on GLUT4
-
Insulin Resistance: The accumulation of lipid intermediates, such as diacylglycerols (DAGs), is implicated in the development of insulin resistance, which can impair GLUT4 translocation.
-
Hypothesized Mechanism: By blocking the final step of triglyceride synthesis, DGAT1 inhibition could lead to alterations in the cellular concentrations of various lipid species. A study on the DGAT1 inhibitor T863 showed enhanced insulin-stimulated glucose uptake in adipocytes, suggesting a potential positive effect on the GLUT4 pathway.[5] This could be due to the prevention of the accumulation of specific lipid metabolites that interfere with insulin signaling.
The diagram below outlines the hypothetical relationship between DGAT1 inhibition and its potential downstream effects on inflammation and glucose transport.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. Role of JTT-501, a new insulin sensitiser, in restoring impaired GLUT4 translocation in adipocytes of rats fed a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antidiabetic agent (JTT-501) rapidly stimulates glucose disposal rates by enhancing insulin signal transduction in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JTT-553 and Gastrointestinal Effects in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, JTT-553, in mouse models. The information provided is intended to help mitigate and manage potential gastrointestinal side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause gastrointestinal side effects?
A1: this compound is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis. In the gastrointestinal tract, DGAT1 plays a crucial role in the absorption and processing of dietary fats within enterocytes. Inhibition of DGAT1 can lead to an accumulation of fatty acids and mono- and di-glycerides in the intestinal lumen. This can result in osmotic diarrhea and other gastrointestinal disturbances.[1][2] Furthermore, DGAT1 inhibition has been shown to delay gastric emptying and modulate the release of gut peptides such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can influence gut motility and satiety.[3][4]
Q2: What are the most common gastrointestinal side effects observed with DGAT1 inhibitors in mice?
A2: The most prominent gastrointestinal side effect associated with DGAT1 inhibition, particularly when combined with DGAT2 inhibition or under a high-fat diet, is severe watery diarrhea.[1][2] This is often accompanied by enhanced fecal fatty acid excretion, potential intestinal injury, and compromised intestinal barrier function.[1][2] Researchers may also observe changes in food intake and body weight.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: While specific dose-response data for this compound is not extensively published, it is highly probable that the gastrointestinal side effects are dose-dependent. Higher doses of a DGAT1 inhibitor would lead to greater inhibition of triglyceride synthesis in the gut, likely exacerbating the malabsorption of dietary fats and consequent diarrhea. We recommend conducting a dose-ranging study to determine the optimal dose that balances efficacy with manageable side effects for your specific experimental model.
Q4: Can the diet of the mice influence the severity of gastrointestinal side effects?
A4: Absolutely. The severity of gastrointestinal side effects, particularly diarrhea, is strongly influenced by the fat content of the diet. Mice on a high-fat diet are more likely to experience severe watery diarrhea when treated with a DGAT1 inhibitor.[1][2] This is because the inhibition of DGAT1 has a more pronounced effect when there is a large amount of dietary fat to be processed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Watery Diarrhea | High dose of this compound; High-fat diet | - Reduce the dose of this compound.- Switch to a lower-fat diet for the duration of the treatment.- Ensure adequate hydration for the animals. |
| Weight Loss | Reduced food intake due to malaise or altered gut hormone signaling; Malabsorption of nutrients due to diarrhea | - Monitor food and water intake daily.- Consider a more palatable diet.- If weight loss is severe, consider reducing the dose or temporarily discontinuing treatment. |
| Dehydration | Fluid loss from diarrhea | - Provide supplemental hydration (e.g., hydrogel packs or subcutaneous saline).- Monitor for signs of dehydration (e.g., skin tenting, lethargy). |
| Variable Experimental Results | Differences in gut microbiome; Inconsistent diet composition | - Co-house animals to normalize gut microbiota.- Ensure a consistent and well-defined diet for all experimental groups. |
Key Experimental Protocols
Assessment of Gastrointestinal Transit Time
This protocol is used to measure the rate at which a non-absorbable marker travels through the gastrointestinal tract, providing an indication of gut motility.
Materials:
-
Carmine red (5% w/v in 0.5% methylcellulose) or charcoal meal (10% activated charcoal in 5% gum arabic)
-
Gavage needles
-
Individual housing cages with white bedding
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Administer a single oral gavage of the marker solution (e.g., 100 µL of carmine red solution).
-
House mice individually in cages with white bedding for easy visualization of colored feces.
-
Record the time of gavage and monitor the mice for the appearance of the first colored fecal pellet.
-
The time from gavage to the appearance of the first colored pellet is the whole gut transit time.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier by quantifying the amount of a fluorescently labeled, non-absorbable molecule that passes from the gut lumen into the bloodstream.
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa
-
Phosphate-buffered saline (PBS)
-
Gavage needles
-
Serum collection tubes
-
Fluorometer
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Administer an oral gavage of FITC-dextran solution (e.g., 44 mg/100 g body weight of a 100 mg/mL solution in PBS).[5]
-
After 4 hours, collect blood via cardiac puncture or another appropriate method and process to obtain serum.[5]
-
Prepare a standard curve using known concentrations of FITC-dextran diluted in serum from untreated mice.
-
Measure the fluorescence of the experimental serum samples and the standard curve samples using a fluorometer (excitation ~485 nm, emission ~528 nm).[6]
-
Calculate the concentration of FITC-dextran in the serum samples based on the standard curve. An increase in serum FITC-dextran indicates increased intestinal permeability.
Visualizations
References
- 1. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
- 6. Analysis of Intestinal Permeability in Mice [en.bio-protocol.org]
Technical Support: DGAT1 Inhibitor Assay Troubleshooting
This guide provides troubleshooting solutions and frequently asked questions for researchers using Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, with a focus on JTT-553.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during DGAT1 inhibitor assays.
Q1: My assay background is too high. What are the common causes and solutions?
High background can obscure the signal from enzyme activity, leading to a low signal-to-noise ratio.
-
Potential Cause 1: Autofluorescence of Inhibitor/Reagents.
-
Solution: Test your inhibitor (e.g., this compound) and other assay components in the absence of the enzyme or substrate to check for intrinsic fluorescence at the assay wavelengths.[1][2] If a component is fluorescent, consider using a different detection method or subtracting the background fluorescence from all wells.
-
-
Potential Cause 2: Contaminated Reagents.
-
Solution: Ensure all buffers, enzyme preparations, and substrates are fresh and free from contamination.[3] Particulate matter can cause light scatter. Filter buffers if necessary.
-
-
Potential Cause 3: Non-enzymatic Substrate Degradation.
-
Solution: Run a control reaction without the DGAT1 enzyme to measure the rate of spontaneous substrate breakdown. If high, you may need to adjust buffer pH or temperature to improve substrate stability.
-
Q2: I'm observing very low or no DGAT1 enzyme activity, even in my positive control (no inhibitor). Why is this happening?
Low signal suggests an issue with the enzyme's catalytic activity or the detection system.
-
Potential Cause 1: Inactive Enzyme.
-
Potential Cause 2: Suboptimal Assay Conditions.
-
Potential Cause 3: Incorrect Substrate Concentration.
-
Solution: Substrate concentration should be at or near the Michaelis constant (Km) for accurate inhibitor characterization.[4] Too low a concentration will limit the reaction rate, while excessively high concentrations can sometimes lead to substrate inhibition.
-
Q3: The dose-response curve for this compound is flat, or the IC50 value is significantly different from published values.
An abnormal dose-response curve indicates a problem with the inhibitor dilution, its interaction with the enzyme, or the assay setup.
-
Potential Cause 1: Inhibitor Solubility Issues.
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent (like DMSO) before preparing serial dilutions. Visually inspect for precipitation. If solubility is an issue, adding a small percentage of a non-ionic detergent like Triton X-100 might help.[6]
-
-
Potential Cause 2: Incorrect Inhibitor Concentration Range.
-
Solution: The concentration range tested should bracket the expected IC50 value. If the curve is flat, you may be testing a range that is too high (showing 100% inhibition) or too low (showing no inhibition).[7] Perform a wide range-finding experiment first.
-
-
Potential Cause 3: Discrepancies in Assay Protocols.
-
Solution: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, incubation time).[8] Ensure your protocol is consistent with reference literature for this compound.
-
Q4: I'm seeing high variability between my replicate wells.
High variability reduces the reliability and reproducibility of your results.
-
Potential Cause 1: Pipetting Errors.
-
Potential Cause 2: Inconsistent Incubation Times or Temperatures.
-
Solution: Ensure all wells are incubated for the same duration. For temperature-sensitive assays, use a water bath or incubator to maintain a consistent temperature. Avoid plate "edge effects" by not using the outer wells or by filling them with buffer.
-
-
Potential Cause 3: Reagent Instability.
Data & Protocols
Summary of Key Experimental Parameters
The following tables provide typical concentration ranges and a troubleshooting checklist for a generic DGAT1 inhibitor assay. These should be optimized for your specific experimental setup.
Table 1: Recommended Reagent Concentrations & Conditions
| Parameter | Typical Range | Notes |
| DGAT1 Enzyme | 10-50 µg/mL | Titrate to find a concentration that gives a linear reaction rate for the desired incubation time.[10] |
| Acyl-CoA Substrate | 20-100 µM | Concentration should be near the Km value for the specific Acyl-CoA used. |
| Diacylglycerol Substrate | 50-200 µM | Often dissolved in ethanol or DMSO; ensure final solvent concentration is low (<1%). |
| This compound (Inhibitor) | 0.1 nM - 10 µM | Perform serial dilutions from a concentrated stock in DMSO. |
| MgCl₂ | 5-10 mM | Essential cofactor for DGAT1 activity. |
| Incubation Time | 30-60 min | Should be within the linear range of the reaction.[10][11] |
| Temperature | 37 °C | Optimal for enzymatic activity.[11] |
Table 2: Quick Troubleshooting Checklist
| Symptom | Check 1 | Check 2 | Check 3 |
| High Background | Autofluorescence of this compound | Reagent contamination | Non-enzymatic reaction |
| Low Signal | Enzyme activity/storage | Suboptimal buffer/cofactors | Instrument settings |
| Poor IC50 Curve | Inhibitor solubility/precipitation | Inhibitor concentration range | Incubation time |
| High Variability | Pipetting accuracy | Consistent temperature | Reagent stability (use fresh) |
Visual Guides & Workflows
DGAT1 Signaling Pathway
DGAT1 catalyzes the final, rate-limiting step in triglyceride (TG) synthesis by combining diacylglycerol (DAG) with a long-chain fatty acyl-CoA.[12] this compound acts as an inhibitor of this process.
Caption: DGAT1 catalyzes triglyceride synthesis, a process blocked by this compound.
Experimental Workflow for DGAT1 Inhibition Assay
A typical workflow for measuring the inhibitory effect of this compound on DGAT1 activity.
Caption: Step-by-step workflow for a DGAT1 inhibitor assay.
Troubleshooting Decision Tree
A logical guide to diagnosing common assay problems.
Caption: A decision tree for troubleshooting common DGAT1 assay issues.
Detailed Experimental Protocol
Fluorescence-Based DGAT1 Inhibition Assay
This protocol provides a general framework. Concentrations and volumes should be optimized.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for DGAT1 (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM MgCl₂). Warm to room temperature before use.[9]
- DGAT1 Enzyme Stock: Dilute recombinant human DGAT1 enzyme to a working concentration (e.g., 2X final concentration) in cold assay buffer. Keep on ice.
- Substrate Mix: Prepare a 2X working solution of substrates. For example, combine a fluorescent Acyl-CoA analog and diacylglycerol in assay buffer.
- Inhibitor (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Then, create intermediate dilutions in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
2. Assay Procedure:
- Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a black, 384-well microplate.
- Add 10 µL of the 2X DGAT1 enzyme solution to each well.
- Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
- Initiate the enzymatic reaction by adding 10 µL of the 2X substrate mix to all wells.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction (if necessary, depending on the kit) and read the fluorescence on a compatible plate reader at the appropriate excitation/emission wavelengths.
3. Data Analysis:
- Controls:
- 100% Activity Control (Positive): Enzyme + Substrates + DMSO (no inhibitor).
- 0% Activity Control (Negative/Background): Substrates + DMSO (no enzyme).
- Calculation of Percent Inhibition:
- % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Negative] / [Signal_Positive - Signal_Negative])
- IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving JTT-553 Bioavailability for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of JTT-553 for gavage experiments. The following information is based on general strategies for poorly soluble compounds, as specific bioavailability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
1. What are the likely reasons for the poor oral bioavailability of this compound?
Based on its chemical structure and available information (soluble in DMSO), this compound is likely a hydrophobic molecule with low aqueous solubility.[1] Poor oral bioavailability of hydrophobic compounds typically stems from:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Poor Permeability: The compound cannot efficiently cross the intestinal epithelial cell membrane to enter systemic circulation.
-
First-Pass Metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.
Without experimental data, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2]
2. How can I determine the solubility and permeability of this compound?
To select an appropriate formulation strategy, it is crucial to first experimentally determine the solubility and permeability of this compound.
-
Aqueous Solubility: Can be determined by adding an excess of this compound to a series of buffers with pH values ranging from 1.2 to 6.8 (to simulate the GI tract) and measuring the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).[3]
-
Permeability: Can be assessed using in vitro models such as the Caco-2 cell permeability assay.[4] This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and can help classify the compound's permeability.[4][5]
3. What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:[6][7][8][9][10]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[8][10]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can enhance its solubility and dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
4. Which excipients are commonly used in formulations for oral gavage of hydrophobic compounds?
A variety of excipients can be used to formulate poorly soluble drugs for oral gavage. The choice of excipients will depend on the specific properties of the drug and the chosen formulation strategy.
| Excipient Type | Examples | Purpose |
| Oils | Sesame oil, corn oil, medium-chain triglycerides (MCTs) | Solubilize lipophilic drugs |
| Surfactants | Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), Cremophor® EL | Enhance solubility and promote emulsification |
| Co-solvents | Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol | Increase the solvent capacity of the formulation |
| Polymers | Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP) | Create solid dispersions, inhibit precipitation |
| Cyclodextrins | β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes to increase solubility |
Troubleshooting Guides
Issue 1: this compound precipitates out of the formulation during preparation or upon dilution.
-
Possible Cause: The drug concentration exceeds its solubility in the chosen vehicle, or the vehicle is not robust to dilution.
-
Troubleshooting Steps:
-
Reduce Drug Concentration: Determine the saturation solubility of this compound in the vehicle and work below this concentration.
-
Optimize Vehicle Composition:
-
Increase the proportion of co-solvents (e.g., PEG 400) or surfactants.
-
For lipid-based systems, adjust the ratio of oil, surfactant, and co-solvent to improve emulsification upon dilution.
-
-
Use a Precipitation Inhibitor: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state.
-
Consider a Different Formulation Strategy: If simple solutions are not feasible, explore solid dispersions or nanoformulations.
-
Issue 2: High variability in plasma concentrations of this compound between animals.
-
Possible Cause: Inconsistent dosing, formulation instability in the GI tract, or food effects.
-
Troubleshooting Steps:
-
Ensure Dosing Accuracy: Use calibrated gavage needles and ensure a consistent, slow administration rate.
-
Standardize Fasting and Feeding: Food can significantly impact the absorption of lipophilic drugs. Standardize the fasting period before dosing and the time of feeding after dosing.
-
Improve Formulation Robustness: Develop a formulation that is less susceptible to changes in GI conditions (e.g., pH, presence of bile salts). Self-emulsifying drug delivery systems (SEDDS) are often designed to be robust in this regard.
-
Assess Formulation Stability: Test the stability of your formulation in simulated gastric and intestinal fluids.
-
Issue 3: Low or undetectable plasma concentrations of this compound after oral gavage.
-
Possible Cause: Extremely low solubility and/or permeability, extensive first-pass metabolism, or issues with the gavage procedure.
-
Troubleshooting Steps:
-
Re-evaluate Formulation Strategy: The chosen formulation may not be providing sufficient bioavailability enhancement. Consider more advanced approaches like nanoemulsions or solid dispersions.
-
Investigate Permeability: If not already done, perform a Caco-2 permeability assay. If permeability is very low, consider the inclusion of permeation enhancers (use with caution and appropriate toxicity studies).
-
Assess First-Pass Metabolism: Conduct an in vitro metabolism study using liver microsomes to understand the extent of first-pass metabolism. If it is high, a higher dose or a different route of administration might be necessary for initial studies.
-
Verify Gavage Technique: Ensure proper placement of the gavage needle to avoid accidental administration into the trachea.
-
Experimental Protocols
Protocol 1: Preparation of a Simple Lipid-Based Formulation for Oral Gavage
This protocol describes the preparation of a simple formulation using an oil, a surfactant, and a co-solvent.
-
Weighing: Accurately weigh the required amount of this compound.
-
Solubilization:
-
Add the co-solvent (e.g., PEG 400) to the this compound and vortex until the compound is fully dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary.
-
Add the surfactant (e.g., Tween® 80) and vortex to mix.
-
Add the oil (e.g., sesame oil) and vortex until a clear, homogenous solution is formed.
-
-
Final Formulation: The final formulation can be administered directly by oral gavage.
Example Formulation Ratios (w/w):
| Component | Formulation 1 (Simple Solution) | Formulation 2 (SEDDS-like) |
| This compound | 1% | 1% |
| PEG 400 | 40% | 30% |
| Tween® 80 | 10% | 40% |
| Sesame Oil | 49% | 29% |
Protocol 2: In Vivo Oral Gavage Procedure in Mice
-
Animal Preparation: Fast mice for 4-6 hours before dosing (water ad libitum).
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. A typical gavage volume for mice is 5-10 mL/kg.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the esophagus and stomach.
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
-
Dose Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulation.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
References
- 1. This compound benzosulfonate | Probechem Biochemicals [probechem.com]
- 2. criver.com [criver.com]
- 3. fda.gov [fda.gov]
- 4. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. chemintel360.com [chemintel360.com]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
JTT-553 Preclinical Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preclinical formulation of JTT-553, a potent and selective diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging for preclinical research?
This compound is a selective inhibitor of DGAT-1, an enzyme crucial for triglyceride synthesis. Like many new chemical entities, this compound is a poorly water-soluble compound. This characteristic presents a significant hurdle for preclinical formulation, as achieving adequate and consistent drug exposure in animal models is essential for meaningful pharmacological and toxicological evaluation. Poor solubility can lead to low bioavailability, high variability in experimental results, and potential precipitation of the compound at the injection site or in the gastrointestinal tract.
Q2: What are the primary goals for a this compound preclinical formulation?
The main objectives are to:
-
Maximize Exposure: Ensure sufficient systemic exposure to assess the compound's efficacy and safety profile.
-
Ensure Consistency: Achieve reproducible pharmacokinetic profiles across animals and studies.
-
Maintain Stability: Prevent chemical degradation and physical changes (e.g., precipitation) of this compound in the formulation.
-
Minimize Vehicle-Related Effects: Use well-tolerated excipients that do not interfere with the experimental outcomes.
Troubleshooting Guide
Oral Formulation Challenges
| Problem | Potential Cause | Recommended Solution |
| Low or Variable Bioavailability | Poor dissolution of this compound in the gastrointestinal tract. Precipitation of the compound upon dilution with GI fluids. | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Solubilizing Excipients: Use of co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance absorption. 4. Amorphous Solid Dispersions: Formulating this compound with a polymer to create an amorphous solid dispersion can improve dissolution rate and solubility. |
| Precipitation in Formulation | Supersaturation of this compound in the vehicle. Incompatibility with excipients. | 1. Conduct Solubility Screening: Systematically test the solubility of this compound in various individual and mixed-vehicle systems. 2. Use Precipitation Inhibitors: Polymers such as HPMC or PVP can help maintain a supersaturated state. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. |
| Difficulty in Dosing (e.g., high viscosity) | High concentration of polymers or other excipients. | 1. Optimize Vehicle Composition: Reduce the concentration of viscosity-enhancing agents. 2. Gentle Warming: If the formulation is stable, gentle warming may reduce viscosity for easier administration. |
Intravenous Formulation Challenges
| Problem | Potential Cause | Recommended Solution |
| Precipitation Upon Injection | Dilution of the co-solvent vehicle with aqueous blood, leading to drug precipitation. | 1. Slower Infusion Rate: A slower infusion rate can allow for greater dilution in the bloodstream, reducing the risk of precipitation. 2. Use of Surfactants or Cyclodextrins: These can form micelles or inclusion complexes to keep the drug in solution upon dilution. 3. Nanosuspension: Formulating this compound as a nanosuspension can be an option for intravenous administration. |
| Hemolysis or Phlebitis | Irritating properties of the co-solvents or extreme pH of the formulation. | 1. Select Biocompatible Excipients: Use excipients with a good safety record for intravenous administration. 2. Buffer the Formulation: Adjust the pH of the formulation to be closer to physiological pH (around 7.4). 3. Dilute the Formulation: If possible, administer a larger volume of a more dilute formulation. |
| Chemical Instability | Degradation of this compound in the formulation vehicle. | 1. Conduct Stability Studies: Assess the stability of this compound in the chosen vehicle at different temperatures and time points. 2. Protect from Light and Oxygen: If this compound is sensitive to light or oxidation, use amber vials and consider adding antioxidants. 3. Prepare Fresh Formulations: For unstable formulations, prepare them immediately before administration. |
Experimental Protocols
Protocol 1: Preparation of a Hypothetical Oral Suspension of this compound
This protocol is a general guideline based on common practices for poorly soluble compounds.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in deionized water.
-
Mortar and pestle or homogenizer.
-
Calibrated balance and volumetric flasks.
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Prepare the vehicle by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Accurately weigh the required amount of this compound.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a volumetric flask and rinse the mortar with the vehicle to ensure complete transfer of the drug.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles. If necessary, use a homogenizer to reduce particle size and improve uniformity.
-
Store the suspension in a tightly sealed container, protected from light, and include a stir bar for re-suspension before each use.
-
Protocol 2: Preparation of a Hypothetical Intravenous Solution of this compound
This protocol is a general guideline for a co-solvent-based formulation.
-
Materials:
-
This compound
-
Vehicle: A mixture of Polyethylene Glycol 400 (PEG 400) and Saline (e.g., 40% PEG 400 in saline).
-
Sterile vials and filters (0.22 µm).
-
Vortex mixer and sonicator.
-
-
Procedure:
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of PEG 400 to the vial.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Slowly add the required volume of sterile saline to the PEG 400 solution while vortexing to avoid precipitation.
-
Sterile filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Visually inspect the final solution for any signs of precipitation or crystallization.
-
This formulation should be prepared fresh and administered shortly after preparation.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting DGAT1 in an enterocyte.
Caption: A general workflow for preclinical formulation development.
JTT-553 experimental artifacts and how to avoid them
Welcome to the technical support center for JTT-553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides, catalyzing the final step in this pathway. By inhibiting DGAT1, this compound blocks the production of triglycerides.
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of DGAT1 with a reported half-maximal inhibitory concentration (IC50) of 2.38 nM. It exhibits high selectivity for DGAT1 over other related enzymes, such as DGAT2 and Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), with IC50 values for these enzymes being greater than 10 µM.[1]
Q3: What are the known in vivo effects of this compound?
In preclinical studies using Sprague-Dawley rats, this compound has been shown to suppress plasma and chylomicron triglyceride levels following olive oil administration.[1] Additionally, it has been observed to reduce daily food intake and body weight gain in diet-induced obese rats.[1] It is important to note that the clinical development of this compound for obesity was discontinued during Phase I trials.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Notes |
| DGAT1 IC50 | 2.38 nM | In vitro enzyme activity assay. |
| DGAT2 IC50 | > 10 µM | Demonstrates high selectivity over DGAT2.[1] |
| ACAT1 IC50 | > 10 µM | Demonstrates high selectivity over ACAT1.[1] |
| Solubility in DMSO | 10 mM | For preparation of stock solutions.[1] |
Experimental Protocols and Troubleshooting
This section provides guidance on common experimental procedures and how to avoid or interpret potential artifacts.
Working with this compound: Solubility and Storage
A common source of experimental variability is improper handling of the compound. Follow these guidelines for optimal results:
-
Stock Solution Preparation:
-
This compound is soluble in DMSO up to 10 mM.[1]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions:
Troubleshooting Guide: Compound Precipitation
-
Issue: Precipitate observed in the stock solution or in cell culture media after dilution.
-
Potential Cause:
-
Exceeding the solubility limit in DMSO.
-
"Crashing out" of the compound upon dilution into aqueous media.
-
-
How to Avoid:
-
Do not exceed a 10 mM concentration for the DMSO stock solution.
-
When diluting into cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity.
-
Perform serial dilutions to reach the final desired concentration.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Cell-Based Assays: Addressing Potential Artifacts
1. Off-Target Effects
While this compound is highly selective for DGAT1, at high concentrations, the risk of off-target effects increases.
Troubleshooting Guide: Unexpected Phenotypes
-
Issue: Observing cellular effects that are not consistent with DGAT1 inhibition.
-
Potential Cause:
-
The observed phenotype is a downstream consequence of DGAT1 inhibition that was not anticipated.
-
This compound is interacting with other cellular targets at the concentration used.
-
-
How to Avoid and Troubleshoot:
-
Concentration-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect.
-
Control Compounds: Include a structurally unrelated DGAT1 inhibitor as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing DGAT1 to see if the observed phenotype is reversed.
-
Phenotypic Controls: Use a negative control compound that is structurally similar to this compound but is inactive against DGAT1.
-
2. Cytotoxicity
High concentrations of any compound, including this compound, can induce cytotoxicity, which can confound experimental results.
Troubleshooting Guide: Unexpected Cell Death or Reduced Proliferation
-
Issue: Increased cell death, reduced cell viability, or altered cell morphology after treatment with this compound.
-
Potential Cause:
-
The concentration of this compound used is toxic to the cells.
-
The solvent (DMSO) concentration is too high.
-
-
How to Avoid and Troubleshoot:
-
Determine the Cytotoxic Concentration: Before conducting extensive experiments, perform a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration range of this compound that is non-toxic to your specific cell line.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Monitor Cell Morphology: Visually inspect cells treated with this compound under a microscope to check for signs of stress or death.
-
Visualizing Experimental Workflows and Pathways
DGAT1 Signaling Pathway
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis, the pathway inhibited by this compound.
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the steps to determine a non-toxic working concentration for this compound in a new cell line.
Caption: A stepwise guide to establishing a safe experimental dose for this compound.
Logical Flow for Troubleshooting Unexpected Results
When faced with unexpected data, this logical diagram can help guide the troubleshooting process.
Caption: A decision tree for diagnosing potential experimental artifacts with this compound.
References
Validation & Comparative
A Comparative Guide to DGAT1 Inhibitors: JTT-553 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The inhibition of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has been a focal point in the development of therapies for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comparative analysis of JTT-553 and other prominent DGAT1 inhibitors, namely PF-04620110, AZD7687, and LCQ908 (pradigastat). The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the landscape of DGAT1 inhibition.
Introduction to DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Its inhibition is a therapeutic strategy aimed at reducing the absorption and synthesis of fats. Preclinical studies in DGAT1 knockout mice have shown resistance to diet-induced obesity and improved insulin sensitivity, fueling interest in the development of small molecule inhibitors. However, the clinical translation of DGAT1 inhibitors has been challenging, primarily due to gastrointestinal side effects.
Comparative Performance of DGAT1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and key preclinical and clinical findings for this compound and other selected DGAT1 inhibitors.
Table 1: In Vitro Potency of DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | Human DGAT1 | 2.38 | [1][2] |
| PF-04620110 | Human DGAT1 | 19 | [3][4][5][6][7] |
| AZD7687 | Human DGAT1 | 80 | [8][9] |
| LCQ908 (pradigastat) | Human DGAT1 | 157 | [9][10][11][12] |
Table 2: Selectivity Profile of DGAT1 Inhibitors
| Compound | Selectivity over DGAT2 | Other Selectivity Information | Source |
| This compound | No inhibitory activity for human DGAT2 and ACAT1 (IC50 > 10 µM) | Not specified | [2] |
| PF-04620110 | >1000-fold | Highly selective against a panel of lipid processing enzymes | [4][5] |
| AZD7687 | No activity against human DGAT2 detected | Shows some inhibition of ACAT, FAAH, muscarinic M2 receptor, and PDE10A1 at higher concentrations | [8][9] |
| LCQ908 (pradigastat) | Selective over DGAT2, ACAT-1, and ACAT-2 (IC50s > 10,000 nM) | Inhibits BCRP, OATP1B1, OATP1B3, and OAT3 at micromolar concentrations | [10][11][13] |
Table 3: Summary of Preclinical and Clinical Findings
| Compound | Key Preclinical Findings (Animal Models) | Key Clinical Findings (Human Trials) | Development Status |
| This compound | Reduced body weight gain and fat weight in diet-induced obesity and KK-Ay mice. Improved insulin sensitivity and glucose metabolism. | Phase I clinical trials for obesity were initiated. | Discontinued[11] |
| PF-04620110 | Reduced plasma triglyceride levels in a rat lipid challenge model at doses ≥0.1 mg/kg. | Advanced to human clinical studies. | Information not available |
| AZD7687 | Prolonged inhibition in mice led to sebaceous gland atrophy and alopecia. | Dose-dependent reduction in postprandial triglycerides. Significant gastrointestinal side effects (nausea, vomiting, diarrhea) limiting dose escalation.[14][15][16][17][18] | Development questionable due to lack of therapeutic window[14] |
| LCQ908 (pradigastat) | Decreased chylomicron-triglyceride synthesis and blunted postprandial hypertriglyceridemia in animals.[19] | Substantially reduced fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome (FCS). Generally well-tolerated with mild, transient gastrointestinal adverse events in this patient population.[19] | Investigated for FCS and other conditions. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Caption: Workflow for DGAT1 inhibitor development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of DGAT1 inhibitors.
In Vitro DGAT1 Inhibition Assay (Cell-free)
This assay measures the enzymatic activity of DGAT1 in a cell-free system to determine the inhibitory potential of a compound.
-
Enzyme Source: Human intestinal microsomes.
-
Substrates:
-
Dioleoyl glycerol (dissolved in DMSO and diluted in buffer).
-
Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
-
Assay Buffer: Tris-HCl buffer with MgCl2.
-
Procedure:
-
The test compound (inhibitor) is pre-incubated with the microsomes in the assay buffer.
-
The reaction is initiated by adding the substrates (dioleoyl glycerol and radiolabeled fatty acyl-CoA).
-
The reaction mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the lipids are extracted.
-
The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).
-
The amount of radioactivity in the triglyceride band is quantified to determine DGAT1 activity.
-
IC50 values are calculated by measuring the concentration of the inhibitor that causes a 50% reduction in DGAT1 activity.
-
In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents
The OLTT is a common preclinical model to assess the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected (t=0).
-
The test compound (DGAT1 inhibitor) or vehicle is administered orally.
-
After a specific pre-treatment period (e.g., 30-60 minutes), a lipid load (e.g., olive oil or corn oil, typically 10 ml/kg) is administered orally.
-
Blood samples are collected at various time points after the lipid load (e.g., 1, 2, 4, and 6 hours).
-
Plasma triglyceride levels are measured for each time point.
-
The area under the curve (AUC) for plasma triglycerides is calculated to assess the overall effect of the inhibitor on postprandial lipid excursion.
-
Conclusion
This compound demonstrated high in vitro potency for DGAT1 inhibition. However, its development was discontinued at an early clinical stage. Other DGAT1 inhibitors like PF-04620110, AZD7687, and LCQ908 (pradigastat) have progressed further, with pradigastat showing promise in the context of familial chylomicronemia syndrome. A significant hurdle for the broad application of DGAT1 inhibitors remains the management of gastrointestinal side effects. The data and protocols presented in this guide offer a comparative overview to inform future research and development in this area. Researchers should consider the therapeutic window and patient population when designing and evaluating new DGAT1 inhibitors.
References
- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DGAT1 Inhibitors: JTT-553 vs. PF-04620110
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, JTT-553 and PF-04620110. Both compounds have been investigated for their potential in treating metabolic disorders such as obesity and type 2 diabetes. This document summarizes key experimental data, details the methodologies of cited studies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound, developed by Japan Tobacco, and PF-04620110, from Pfizer, are both potent and selective inhibitors of DGAT1, an enzyme crucial for the final step of triglyceride synthesis. Preclinical studies have demonstrated the potential of both compounds to improve metabolic parameters. This compound has shown efficacy in reducing body weight and improving glucose metabolism in animal models of obesity and type 2 diabetes.[1][2] PF-04620110 has also demonstrated the ability to lower plasma triglycerides in rodents and has advanced to Phase I clinical trials for type 2 diabetes.[3][4] While direct head-to-head comparative studies are not publicly available, this guide consolidates existing data to facilitate an informed evaluation of their respective efficacy profiles.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Human DGAT1 | 2.38 | Selective over DGAT2 and ACAT1 | Tomimoto et al. |
| PF-04620110 | Human DGAT1 | 19 | >1000-fold vs. DGAT2 | [3] |
Preclinical Efficacy in Animal Models
This compound
| Animal Model | Treatment | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | This compound (food admixture) | Reduced body weight gain and fat weight. Decreased non-fasting plasma levels of insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and liver triglycerides (TG). Improved glucose intolerance and insulin-dependent glucose uptake in adipose tissue. | [1] |
| Genetically Diabetic (KK-Ay) Mice | 3 mg/kg/day for 5 weeks | Reduced body weight gain. Decreased non-fasting plasma levels of glucose, NEFA, TC, and liver TG. Decreased fasting plasma levels of glucose, insulin, and TC. | [2] |
PF-04620110
| Animal Model | Treatment | Key Findings | Reference |
| Sprague-Dawley Rats | 0.1, 1, and 10 mg/kg (oral) | Statistically significant reduction in plasma triglyceride excursion at 2 hours post-corn oil challenge at all doses. | [3] |
| High-Fat Diet-Induced Diabetic Mice | 3 mg/kg/day for 4 weeks | Reduced plasma levels of IL-1β and IL-18. Reduced fasting and basal blood glucose levels. | Jo et al. |
Experimental Protocols
This compound: Diet-Induced Obesity (DIO) and Genetically Diabetic (KK-Ay) Mouse Models
-
Animal Models:
-
DIO Mice: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 35% fat) for a specified period (e.g., 9 weeks) starting from a young age (e.g., 4 weeks old). A control group is fed a standard low-fat diet (e.g., 3.1% fat).
-
KK-Ay Mice: These mice are a model of genetic type 2 diabetes and obesity.[5] Male KK-Ay/Ta mice are used, often starting at an age where diabetic characteristics are prominent (e.g., 8 weeks old).
-
-
Drug Administration:
-
This compound is administered as a food admixture at a specified concentration (e.g., 0.003% w/w), which corresponds to a target daily dose (e.g., approximately 3 mg/kg/day).
-
-
Efficacy Parameters Measured:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Plasma Biochemistry: Blood samples are collected to measure levels of glucose, insulin, NEFA, total cholesterol, and triglycerides.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, mice are fasted and then administered an oral glucose load. Blood glucose levels are measured at various time points post-administration.
-
Tissue Analysis: At the end of the study, tissues such as liver and adipose tissue are collected to measure triglyceride content and analyze gene expression.
-
PF-04620110: Rat Oral Lipid Tolerance Test and High-Fat Diet-Induced Diabetic Mouse Model
-
Animal Models:
-
Sprague-Dawley Rats: Used for the oral lipid tolerance test.
-
High-Fat Diet-Induced Diabetic Mice: Male C57BL/6J mice are fed a high-fat diet to induce a pre-diabetic or diabetic phenotype.
-
-
Drug Administration:
-
Oral Lipid Tolerance Test: PF-04620110 is administered orally via gavage at various doses (e.g., 0.1, 1, and 10 mg/kg) 30 minutes prior to a corn oil challenge.[3]
-
Chronic Study: In the high-fat diet model, PF-04620110 is administered daily at a specific dose (e.g., 3 mg/kg) for a defined period (e.g., 4 weeks).
-
-
Efficacy Parameters Measured:
-
Plasma Triglycerides: In the oral lipid tolerance test, blood samples are taken at multiple time points after the lipid challenge to measure the excursion of plasma triglycerides.[3]
-
Plasma Cytokines and Glucose: In the chronic study, plasma levels of inflammatory markers like IL-1β and IL-18, as well as fasting and basal blood glucose levels, are measured.
-
Signaling Pathways and Experimental Workflows
DGAT1-Mediated Triglyceride Synthesis Pathway
The primary mechanism of action for both this compound and PF-04620110 is the inhibition of DGAT1. This enzyme catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By blocking this step, these inhibitors reduce the overall synthesis and storage of triglycerides.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of DGAT1 inhibitors in a diet-induced obesity mouse model.
Caption: A typical preclinical experimental workflow for DGAT1 inhibitors.
Conclusion
Both this compound and PF-04620110 are potent DGAT1 inhibitors with promising preclinical data supporting their potential as therapeutic agents for metabolic diseases. This compound has demonstrated robust effects on body weight and glucose metabolism in both diet-induced and genetic models of obesity and diabetes. PF-04620110 has shown clear efficacy in reducing plasma triglycerides and has progressed to clinical evaluation. The choice between these or similar compounds for further development would likely depend on a comprehensive assessment of their full pharmacokinetic and safety profiles, in addition to their efficacy. This guide provides a foundational comparison based on the currently available preclinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperuricemia in type 2 diabetic model KK-Ay/Ta mice: a potent animal model with positive correlation between insulin resistance and plasma high uric acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
JTT-553 vs. AZD7687: A Preclinical Comparison of Two DGAT1 Inhibitors
A detailed review of the preclinical data for JTT-553 and AZD7687, two investigational diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors developed for metabolic diseases. This guide synthesizes available data on their mechanism of action, in vitro potency, and in vivo efficacy in animal models, providing a comparative perspective for researchers in drug development.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has been a focal point of research for treating metabolic disorders like obesity and type 2 diabetes. This compound, developed by Japan Tobacco, and AZD7687, from AstraZeneca, are two such inhibitors that reached early-stage clinical development before being discontinued. This guide provides a comparative analysis of their preclinical profiles based on publicly available data.
Mechanism of Action
Both this compound and AZD7687 are potent and selective inhibitors of DGAT1. By blocking this enzyme, they aim to reduce the synthesis and absorption of triglycerides, thereby impacting lipid metabolism. The intended therapeutic effects include decreased body weight, improved insulin sensitivity, and better glycemic control.
JTT-553: A Selective DGAT1 Inhibitor Outperforming DGAT2-Targeted Alternatives
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the selective DGAT1 inhibitor, JTT-553, against various DGAT2 inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
This compound is a potent and highly selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] Its remarkable selectivity for DGAT1 over its isoenzyme, DGAT2, presents a significant advantage in therapeutic development, minimizing off-target effects and offering a more targeted approach to modulating lipid metabolism. This guide delves into a comparative analysis of this compound's selectivity profile against that of prominent DGAT2 inhibitors.
Selectivity Profile: this compound vs. DGAT2 Inhibitors
The inhibitory potency of this compound and selected DGAT2 inhibitors against both DGAT1 and DGAT2 is summarized in the table below. The data clearly illustrates the superior selectivity of this compound for DGAT1.
| Compound | Target | IC50 (Human DGAT1) | IC50 (Human DGAT2) | Selectivity (DGAT2/DGAT1) |
| This compound | DGAT1 | 2.38 nM[1] | >10,000 nM[1] | >4200-fold |
| PF-06424439 | DGAT2 | No significant activity[2][3] | 14 nM[2][3] | Highly selective for DGAT2 |
| A-922500 | DGAT1 | 7 nM[4][5][6] | 53,000 nM[7] | ~7571-fold |
Caption: Comparative inhibitory activity of this compound and representative DGAT2 inhibitors.
Signaling Pathways of DGAT1 and DGAT2
DGAT1 and DGAT2, while catalyzing the same final step in triglyceride synthesis, play distinct roles in lipid metabolism. DGAT2 is thought to act upstream of DGAT1, primarily utilizing fatty acids synthesized de novo. In contrast, DGAT1 is more involved in the re-esterification of pre-formed fatty acids. The inhibition of DGAT2 has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that promotes the expression of genes involved in lipogenesis.
Caption: Simplified signaling pathways of DGAT1 and DGAT2 in triglyceride synthesis.
Experimental Protocols
The determination of DGAT inhibitory activity is crucial for assessing the selectivity of compounds like this compound. A common method involves an in vitro enzyme activity assay using microsomal preparations.
In Vitro DGAT Inhibition Assay
Objective: To measure the inhibitory effect of a compound on DGAT1 and DGAT2 activity.
Materials:
-
Human DGAT1 or DGAT2 expressed in a suitable system (e.g., insect cells)
-
Microsomal fractions prepared from these cells
-
Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA or unlabeled oleoyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Test compounds (e.g., this compound, DGAT2 inhibitors) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter or LC/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal preparation (containing either DGAT1 or DGAT2), and 1,2-dioleoyl-sn-glycerol.
-
Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-oleoyl-CoA.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Transfer an aliquot of the organic phase (containing the synthesized [14C]-triglycerides) to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Alternatively, for a non-radioactive assay, use unlabeled oleoyl-CoA and quantify the resulting triglyceride product using liquid chromatography-mass spectrometry (LC/MS).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro DGAT inhibition assay.
Conclusion
This compound demonstrates exceptional selectivity for DGAT1, with an inhibitory potency over 4000-fold greater for DGAT1 than for DGAT2. This high degree of selectivity, as evidenced by the presented data, distinguishes it from DGAT2 inhibitors and underscores its potential as a precise tool for investigating the specific roles of DGAT1 in metabolic diseases. The detailed experimental protocol provided allows for the replication and validation of these findings, ensuring robust and reliable scientific inquiry. The distinct signaling pathways of DGAT1 and DGAT2 further highlight the importance of selective inhibition for targeted therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 2 acts upstream of diacylglycerol acyltransferase 1 and utilizes nascent diglycerides and de novo synthesized fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JTT-553's Anti-Obesity Effects with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of JTT-553, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), with the phenotype observed in DGAT1 knockout genetic models. This cross-validation approach is crucial for target validation and for understanding the on-target effects of this compound in the context of obesity and related metabolic disorders.
Data Presentation: this compound vs. Genetic Models
The following tables summarize the key quantitative findings from preclinical studies on this compound in diet-induced obese (DIO) mice and the reported phenotype of DGAT1 knockout mice.
Table 1: Effects on Body Weight and Adiposity
| Parameter | This compound Treatment (DIO Mice) | DGAT1 Knockout Mice |
| Body Weight Gain | Reduced | Resistant to diet-induced obesity |
| Fat Weight | Reduced | Reduced adipose tissue mass |
Table 2: Effects on Plasma Lipids and Glucose Metabolism
| Parameter | This compound Treatment (DIO Mice) | DGAT1 Knockout Mice |
| Plasma Triglycerides | Decreased | Normal to slightly reduced |
| Non-Esterified Fatty Acids (NEFA) | Decreased | No significant change reported |
| Total Cholesterol (TC) | Decreased | No significant change reported |
| Fasting Glucose | Decreased | Improved glucose tolerance |
| Fasting Insulin | Decreased | Improved insulin sensitivity |
Experimental Protocols
Pharmacological Study of this compound in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
Drug Administration: this compound is synthesized and administered orally, typically via gavage. The compound is often suspended in a vehicle such as a 0.5% aqueous solution of methylcellulose. Dosing is performed daily for a predetermined duration (e.g., 4-8 weeks). A vehicle control group receives the same volume of the vehicle solution.
-
Metabolic Measurements:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Plasma Parameters: Blood samples are collected at the end of the study, typically after a fasting period. Plasma is separated and analyzed for triglycerides, NEFA, total cholesterol, glucose, and insulin using commercially available assay kits.
-
Body Composition: Adipose tissue depots (e.g., epididymal, retroperitoneal) are dissected and weighed at the end of the study.
-
Generation and Phenotyping of DGAT1 Knockout Mice
-
Genetic Modification: DGAT1 knockout mice are generated using standard gene-targeting techniques in embryonic stem cells. The resulting chimeric mice are bred to establish a colony of homozygous DGAT1 knockout mice and wild-type littermate controls.
-
Dietary Challenge: To assess the impact of DGAT1 deletion on diet-induced obesity, knockout and wild-type mice are fed a high-fat diet for an extended period.
-
Phenotypic Analysis:
-
Growth and Body Composition: Body weight and food intake are monitored regularly. Body composition (fat and lean mass) is often determined using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Glucose and Insulin Tolerance Tests: To assess glucose metabolism, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
-
Metabolic Rate: Energy expenditure is measured using indirect calorimetry.
-
Mandatory Visualization
Signaling Pathway of DGAT1 in Triglyceride Synthesis
Caption: The Kennedy pathway for triglyceride synthesis, highlighting the role of DGAT1.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating the efficacy of this compound in a diet-induced obesity model.
A Comparative Pharmacological Profile of DGAT1 Inhibitors: JTT-553 and T863
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-characterized small molecule inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1): JTT-553 and T863. DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document summarizes their pharmacological properties, presents supporting experimental data in a comparative format, and outlines the methodologies for key experiments.
Overview and Mechanism of Action
Both this compound and T863 are potent and selective inhibitors of DGAT1. They exert their effects by binding to the enzyme and preventing the acylation of diacylglycerol to form triglycerides. By inhibiting DGAT1, these compounds aim to reduce fat absorption, decrease triglyceride storage in tissues like the liver and adipose tissue, and consequently improve metabolic parameters.
This compound , developed by Japan Tobacco, was investigated for the treatment of obesity and reached Phase I clinical trials before discontinuation. It is a novel, potent, and selective DGAT1 inhibitor.[1][2]
T863 is another potent, selective, and orally active DGAT1 inhibitor that has been extensively used as a tool compound in preclinical research to understand the pharmacological consequences of DGAT1 inhibition.[3][4][5][6] It acts on the acyl-CoA binding site of DGAT1.[4][7]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and T863, allowing for a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency against DGAT1
| Compound | Target | Species | IC50 | Assay Method | Reference |
| This compound | DGAT1 | Human | 2.38 nM | Microsomal assay with [14C]oleoyl-CoA | [8][9] |
| T863 | DGAT1 | Human | 15 nM | Microsomal assay | [1][10][11] |
Table 2: In Vitro Selectivity
| Compound | Target | Species | Activity | Reference |
| This compound | DGAT2 | Human | No inhibition (>10 µM) | [8][9] |
| ACAT1 | Human | No inhibition (>10 µM) | [8][9] | |
| T863 | DGAT2 | Human | No inhibitory activity | [1][10][11] |
| MGAT2 | Human | No inhibitory activity | [1][10][11] | |
| MGAT3 | Human | No inhibitory activity | [1][10][11] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Sprague-Dawley Rats (Olive oil loading) | Not specified | Suppressed plasma TG and chylomicron TG levels | [8] |
| Diet-induced obese rats | Not specified | Reduced daily food intake and body weight gain | [8] | |
| T863 | Diet-induced obese mice | 30 mg/kg (oral) | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [5][6][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTT 553 - AdisInsight [adisinsight.springer.com]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 6. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound benzosulfonate | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DGAT1 Inhibitors: JTT-553 and Pradigastat
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of two Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, JTT-553 and Pradigastat. This document provides a detailed analysis of their mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis, making it a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia. By inhibiting DGAT1, particularly in the intestine, it is possible to reduce the absorption of dietary fats and lower plasma triglyceride levels. This guide focuses on a comparative analysis of two small molecule DGAT1 inhibitors: this compound, developed by Japan Tobacco, and Pradigastat (formerly LCQ908), developed by Novartis. While both compounds share the same molecular target, their developmental paths and available data present a study in contrast. This compound's development was discontinued in early clinical phases, whereas Pradigastat has undergone more extensive clinical investigation, particularly for the rare genetic disorder, familial chylomicronemia syndrome (FCS).
Mechanism of Action and Signaling Pathway
Both this compound and Pradigastat are selective inhibitors of DGAT1.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This is the terminal and only committed step in the monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis in the endoplasmic reticulum of enterocytes and hepatocytes. Inhibition of intestinal DGAT1 leads to reduced chylomicron formation and secretion, thereby decreasing the absorption of dietary fat and lowering postprandial plasma triglyceride levels.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Pradigastat, facilitating a direct comparison of their in vitro potency and clinical/preclinical efficacy.
Table 1: In Vitro Potency
| Parameter | This compound | Pradigastat |
| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) | Diacylglycerol O-acyltransferase 1 (DGAT1) |
| IC50 | 2.38 nM | 157 nM (0.157 µM)[2] |
Table 2: Preclinical Data (in Rodent Models)
| Parameter | This compound | Pradigastat |
| Species | Sprague-Dawley Rats | Not specified in readily available literature |
| Effect on Plasma Triglycerides | Suppressed plasma and chylomicron TG levels after olive oil loading | Reduced TG-containing chylomicrons and TG levels following a fatty meal[3] |
| Effect on Body Weight | Reduced daily food intake and body weight gain in diet-induced obesity rats | Anti-obesity effects noted[2] |
Table 3: Clinical Data
| Parameter | This compound | Pradigastat |
| Highest Development Phase | Phase I (Discontinued)[4] | Phase III[3] |
| Indication(s) Studied | Obesity[4] | Familial Chylomicronemia Syndrome (FCS), Obesity, Type 2 Diabetes[5][6] |
| Efficacy in FCS Patients | Not Applicable | - 41% reduction in fasting triglycerides with 20 mg dose[1][7]- 70% reduction in fasting triglycerides with 40 mg dose[1][7]- Substantial reductions in postprandial triglycerides and apolipoprotein B-48[1][7] |
| Efficacy in Overweight/Obese Subjects | Data not publicly available | Dose-dependent suppression of postprandial triglyceride excursions[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of key experimental protocols relevant to the evaluation of DGAT1 inhibitors.
In Vitro DGAT1 Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against DGAT1.
-
Methodology: A cell-free enzymatic assay is typically used.
-
Enzyme Source: Microsomes from human small intestine or recombinant human DGAT1 expressed in an appropriate cell line (e.g., Sf9 insect cells) are used as the source of the enzyme.[8]
-
Substrates: The substrates for the DGAT1 reaction are a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a fatty acyl-CoA (e.g., [14C]-oleoyl-CoA or unlabeled oleoyl-CoA).[6]
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (this compound or Pradigastat) are incubated in a buffer solution (e.g., Tris-HCl with MgCl2) at 37°C.
-
Detection: The formation of radiolabeled triglycerides is quantified using thin-layer chromatography (TLC) followed by scintillation counting.[8] Alternatively, a non-radioactive method can be employed where the product is measured by mass spectrometry.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Measurement of Postprandial Triglycerides in Clinical Trials
This protocol is essential for assessing the in vivo efficacy of DGAT1 inhibitors on fat absorption.
-
Objective: To evaluate the effect of a DGAT1 inhibitor on postprandial plasma triglyceride levels after a high-fat meal.
-
Methodology:
-
Patient Preparation: Subjects typically fast overnight (for at least 12 hours) before the test.
-
Baseline Measurement: A fasting blood sample is collected to determine baseline triglyceride levels.
-
Drug Administration: The investigational drug (e.g., Pradigastat) or placebo is administered.
-
High-Fat Meal Challenge: After a specified time following drug administration, subjects consume a standardized high-fat meal. The fat content of this meal is a critical parameter and is often tailored to the study population.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 1-2 hours) for up to 8-9 hours after the meal.[5]
-
Triglyceride Measurement: Plasma triglyceride concentrations in the collected samples are measured using standard laboratory techniques.
-
Data Analysis: The primary endpoints often include the peak triglyceride concentration (Cmax), the time to peak concentration (Tmax), and the area under the curve (AUC) of the triglyceride concentration over time. These are then compared between the treatment and placebo groups.
-
Discussion and Conclusion
The comparison between this compound and Pradigastat highlights several key aspects of drug development in the metabolic space. In terms of in vitro potency, this compound exhibits a significantly lower IC50 than Pradigastat, suggesting higher potency at the molecular level. However, in vitro potency does not always translate directly to clinical efficacy, and other factors such as pharmacokinetics, pharmacodynamics, and safety are paramount.
Pradigastat's development, although not leading to a widely available drug for common metabolic diseases, has provided valuable clinical data, particularly in the context of a rare and severe disorder like FCS. The substantial reductions in fasting and postprandial triglycerides observed in FCS patients treated with Pradigastat validate DGAT1 as a therapeutic target for hypertriglyceridemia.[1][7] The discontinuation of this compound after Phase I trials suggests that it may have encountered challenges related to safety, tolerability, or efficacy that precluded its further development for obesity.
For researchers, the data on Pradigastat offers a benchmark for the potential efficacy of DGAT1 inhibition in humans. The detailed clinical trial protocols can inform the design of future studies for novel DGAT1 inhibitors. While less is publicly known about this compound's clinical performance, its potent in vitro activity suggests that the chemical scaffold may still be of interest for medicinal chemists designing new DGAT1 inhibitors.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JTT 553 - AdisInsight [adisinsight.springer.com]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: JTT-553 and Ervogastat in Metabolic Disease
A comparative analysis of the DGAT-1 inhibitor JTT-553 and the DGAT-2 inhibitor Ervogastat reveals distinct therapeutic strategies for metabolic disorders. While both compounds target the final step of triglyceride synthesis, their differing isoform selectivity has led to divergent clinical development paths and efficacy profiles. This compound, a selective DGAT-1 inhibitor, showed promise in preclinical models of obesity and type 2 diabetes, but its development was halted in early clinical phases. In contrast, Ervogastat, a potent DGAT-2 inhibitor, is actively being investigated in later-stage clinical trials for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).
This guide provides a comprehensive comparison of this compound and Ervogastat, summarizing the available experimental data to highlight their respective impacts on key metabolic parameters. It is important to note that no head-to-head clinical trials comparing the two compounds have been conducted. The following information is synthesized from individual preclinical and clinical studies.
Mechanism of Action: A Fork in the Triglyceride Synthesis Pathway
This compound and Ervogastat both inhibit diacylglycerol acyltransferase (DGAT), the enzyme responsible for catalyzing the final step of triglyceride biosynthesis. However, they target different isoforms of this enzyme. This compound is a selective inhibitor of DGAT-1, while Ervogastat selectively inhibits DGAT-2.[1][2] This distinction is critical as DGAT-1 and DGAT-2 have different tissue distributions and physiological roles. DGAT-1 is predominantly found in the intestine and is involved in the absorption of dietary fat, while DGAT-2 is the primary isoform in the liver and plays a key role in hepatic triglyceride synthesis.[3][4]
The distinct mechanisms of action are depicted in the signaling pathway diagram below.
Preclinical Efficacy of this compound
Preclinical studies in animal models of obesity and type 2 diabetes demonstrated the potential of this compound to improve metabolic parameters.
| Parameter | Animal Model | Treatment Details | Key Findings |
| Body Weight | Diet-Induced Obesity (DIO) Mice | Repeated administration | Reduced body weight gain and fat weight |
| Glucose Metabolism | DIO Mice | Repeated administration | Improved insulin-dependent glucose uptake in adipose tissues; Improved glucose intolerance |
| Plasma Insulin | DIO Mice | Repeated administration (non-fasting) | Decreased |
| Plasma Non-Esterified Fatty Acids (NEFA) | DIO and KK-Ay Mice | Repeated administration (non-fasting) | Decreased |
| Plasma Total Cholesterol (TC) | DIO and KK-Ay Mice | Repeated administration (non-fasting) | Decreased |
| Liver Triglycerides (TG) | DIO and KK-Ay Mice | Repeated administration (non-fasting) | Decreased |
| Plasma Glucose | KK-Ay Mice | Repeated administration (non-fasting and fasting) | Decreased |
| Adipose Tissue Gene Expression | KK-Ay Mice | Repeated administration | Decreased TNF-α mRNA levels; Increased GLUT4 mRNA levels |
Experimental Protocols: Preclinical Studies of this compound
The effects of this compound on glucose metabolism were evaluated in diet-induced obesity (DIO) and genetic type 2 diabetes (KK-Ay) mouse models.[5] In these studies, this compound was administered repeatedly.[5] Key endpoints measured included body weight, fat weight, plasma concentrations of insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and liver triglycerides (TG) under non-fasting conditions.[5] In KK-Ay mice, fasting plasma glucose, insulin, and TC were also assessed.[5] Additionally, changes in gene expression, specifically TNF-α and GLUT4 mRNA levels, were analyzed in adipose tissue.[5]
Clinical Efficacy of Ervogastat
Ervogastat has progressed to Phase II clinical trials, with a focus on patients with NASH.
| Parameter | Patient Population | Treatment Details | Key Findings |
| Liver Fat Content | Patients with Metabolic-Associated Fatty Liver Disease (MAFLD) | 6-week treatment | -35.4% reduction |
| NASH Resolution or Fibrosis Improvement | Patients with biopsy-confirmed MASH and F2-F3 fibrosis | Phase 2, randomized, double-blind, double-dummy study (Ongoing) | Data pending |
Experimental Protocols: Clinical Studies of Ervogastat
A Phase 2, randomized, double-blind, double-dummy study is being conducted at 198 clinical sites across 11 countries to evaluate the efficacy and safety of ervogastat.[6] The trial enrolls patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis (MASH) and fibrosis stage 2 or 3.[6] Participants are randomized to receive ervogastat alone or in combination with clesacostat.[6] The primary outcomes are likely to be resolution of NASH without worsening of fibrosis and improvement in fibrosis without worsening of MASH.[7][8]
Conclusion
The available data suggest that both DGAT-1 and DGAT-2 inhibition can favorably modulate metabolic parameters. This compound demonstrated broad effects on body weight, glucose, and lipid metabolism in preclinical models, consistent with the role of DGAT-1 in dietary fat absorption and systemic energy balance. However, its clinical development was not pursued. Ervogastat, by targeting the hepatic DGAT-2 isoform, has shown a direct and significant impact on liver fat in clinical studies, positioning it as a promising therapeutic candidate for NASH. The ongoing Phase 2 trial will provide further insights into its potential to address the complex pathology of this disease. The distinct development trajectories of this compound and Ervogastat underscore the importance of isoform-specific targeting in the pursuit of effective therapies for metabolic disorders.
References
- 1. JTT 553 - AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound benzosulfonate | Probechem Biochemicals [probechem.com]
- 4. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 8. pfizer.com [pfizer.com]
On-Target Efficacy of JTT-553 In Vivo: A Comparative Analysis of a Novel DGAT1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the on-target effects of JTT-553, a selective diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in preclinical in vivo models. The guide details the pharmacological effects of this compound and contrasts its performance with other known DGAT1 inhibitors, supported by available experimental data.
This compound, developed by Japan Tobacco, is a potent and selective inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1] By inhibiting DGAT1 in the gastrointestinal tract and adipose tissue, this compound has been shown to modulate lipid metabolism, leading to potential therapeutic benefits for obesity and type 2 diabetes.[1] Preclinical studies in rodent models have demonstrated its on-target effects, primarily the reduction of postprandial hyperlipidemia and body weight.[1]
Comparative Efficacy of DGAT1 Inhibitors on Plasma Triglycerides
The primary on-target effect of DGAT1 inhibition in vivo is the attenuation of the rise in plasma triglycerides following a fatty meal. The following table summarizes the available data on the effects of this compound and comparator DGAT1 inhibitors on postprandial plasma triglyceride levels in rodent models.
| Compound | Animal Model | Dose | Route of Administration | Effect on Postprandial Plasma Triglycerides | Reference |
| This compound | Sprague-Dawley Rats | Not Specified | Oral | Suppressed plasma TG and chylomicron TG levels after olive oil loading. | [1] |
| A-922500 | C57BL/6, ob/ob, apoE-/-, CD-1 Mice; Sprague-Dawley, JCR/LA-cp Rats; Hamsters | 0.03, 0.3, and 3 mg/kg | Oral | Dose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations. The highest dose abolished the response. | [2] |
| T863 | Diet-Induced Obese Mice | 30 mg/kg | Oral | Significantly reduced serum triglycerides after 2 weeks of administration. | [3][4] |
Impact on Body Weight and Food Intake
In addition to its effects on plasma lipids, this compound has been shown to influence body weight and food intake, particularly in the context of high-fat diets.
| Compound | Animal Model | Diet | Duration | Effect on Body Weight and Food Intake | Reference |
| This compound | Diet-Induced Obese Rats | High-Fat Diet (35% w/w) | 4 weeks | Reduced daily food intake and body weight gain. The reduction in food intake was observed 2 hours after feeding and lasted for 24 hours. | [1] |
| T863 | Diet-Induced Obese Mice | High-Fat Diet | 2 weeks | Caused weight loss. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to assess the in vivo on-target effects of this compound and comparator compounds.
Postprandial Hyperlipidemia Model (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals were acclimated to the experimental conditions before the study.
-
Treatment: this compound was administered orally. The specific vehicle and volume were not detailed in the available literature.
-
Lipid Challenge: Following administration of the compound, an oral load of olive oil was given to induce postprandial hyperlipidemia.
-
Sample Collection: Blood samples were collected at various time points after the olive oil load.
-
Analysis: Plasma was separated, and triglyceride and chylomicron triglyceride levels were measured.
-
Statistical Analysis: Data were analyzed to compare the treated groups with a vehicle control group.
Postprandial Hyperlipidemia Model (A-922500)
-
Animal Models: Male C57BL/6, ob/ob, apoE-/-, and CD-1 mice; Sprague-Dawley and JCR/LA-cp rats; and normolipidemic and hyperlipidemic hamsters were used.[2]
-
Fasting: Animals were fasted prior to the experiment.[2]
-
Treatment: A-922500 was administered orally at doses of 0.03, 0.3, and 3 mg/kg.[2]
-
Lipid Challenge: A standardized volume of corn oil was administered orally.[2]
-
Sample Collection: Blood samples were collected before and for 4 hours after the corn oil administration.[2]
-
Analysis: Serum triglyceride concentrations were measured.[2]
Diet-Induced Obesity Model (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Animals were fed a high-fat diet (35% w/w fat) to induce obesity.[1]
-
Treatment: this compound was administered repeatedly for 4 weeks.[1]
-
Measurements: Daily food intake and body weight were monitored throughout the study.[1]
-
Analysis: The changes in food intake and body weight in the this compound treated group were compared to a control group receiving a vehicle.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the DGAT1 signaling pathway and a typical experimental workflow for evaluating a DGAT1 inhibitor.
Caption: Mechanism of Action of this compound in an Enterocyte.
Caption: Workflow for In Vivo Postprandial Hyperlipidemia Study.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of JTT-553: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must handle and dispose of the investigational compound JTT-553 with care, following established laboratory safety protocols for chemical waste. Due to the limited publicly available information on the specific disposal procedures for this compound, a conservative approach, treating it as a potentially hazardous chemical, is essential.
This guide provides a framework for the safe handling and disposal of this compound in a laboratory setting, based on general principles of chemical safety. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Handling and Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is used to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect against spills.
-
Respiratory Protection: If working with the powdered form of the compound or if there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's EHS for specific recommendations.
Disposal Procedures for this compound
As a research compound with an incomplete toxicological profile, this compound should be disposed of as hazardous chemical waste. The following step-by-step procedure outlines the recommended disposal process:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Waste Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
EHS Notification: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Decontamination
In the event of a spill, the affected area should be decontaminated immediately. The appropriate decontamination procedure will depend on the nature of the spill. For small spills of this compound powder, carefully wipe the area with a damp cloth, avoiding the creation of dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. The decontaminated area should then be cleaned with soap and water.
Emergency Procedures
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety department for detailed and compliant disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
